(3-chloro-4-methoxyphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJVLGDHRXGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401827 | |
| Record name | 3-Chloro-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14503-45-8 | |
| Record name | 3-Chloro-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-4-methoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (3-chloro-4-methoxyphenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary and alternative synthesis pathways for (3-chloro-4-methoxyphenyl)methanol, a key intermediate in various pharmaceutical and organic syntheses. This document provides detailed experimental protocols, quantitative data, and a logical workflow for the preparation of this compound.
Core Synthesis Pathway: Reduction of 3-chloro-4-methoxybenzaldehyde
The most common and direct method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity and operational simplicity.
Experimental Protocol: Reduction of 3-chloro-4-methoxybenzaldehyde
Materials:
-
3-chloro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl), aqueous solution (saturated) or 1N Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol, ethanol, or a mixture of THF and methanol (10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 to 1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 20 °C.
-
Reaction: Stir the reaction mixture at room temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess sodium borohydride by the slow addition of a saturated aqueous solution of ammonium chloride or 1N HCl until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | High (specific quantitative data not consistently reported in general literature, but expected to be >90% for this type of reduction) | General knowledge of NaBH₄ reductions |
| Purity | >97% after purification | --INVALID-LINK-- |
Synthesis of the Precursor: 3-chloro-4-methoxybenzaldehyde
The availability of the starting aldehyde is crucial for the primary synthesis pathway. 3-chloro-4-methoxybenzaldehyde can be synthesized from 2-chloroanisole via electrophilic aromatic substitution, such as the Vilsmeier-Haack or Reimer-Tiemann reactions.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-chloroanisole (General Procedure)
Materials:
-
2-chloroanisole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Dioxane
-
Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) solution
-
Diethyl ether (Et₂O)
-
Brine
Procedure:
-
Vilsmeier Reagent Formation: In a flask, cool DMF and add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C. Stir the mixture for a specified time to form the Vilsmeier reagent.
-
Formylation: To a solution of 2-chloroanisole (1 equivalent) in a suitable solvent (e.g., DCM), add the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a solution of sodium acetate in water at 0 °C and stir.
-
Extraction: Extract the mixture with diethyl ether.
-
Washing and Drying: Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the residue by silica gel column chromatography to afford 3-chloro-4-methoxybenzaldehyde.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | Good (specific yield for this substrate is variable and depends on precise conditions) | General Vilsmeier-Haack reaction yields |
Alternative Synthesis Pathway: Reduction of 3-chloro-4-methoxybenzoic Acid
An alternative route to this compound involves the reduction of the corresponding carboxylic acid. This requires a stronger reducing agent than sodium borohydride, with lithium aluminum hydride (LAH) being a common choice.
Experimental Protocol: LAH Reduction of 3-chloro-4-methoxybenzoic Acid
Materials:
-
3-chloro-4-methoxybenzoic acid
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Ethyl acetate
-
Sodium sulfate, aqueous solution
-
Water
Procedure:
-
LAH Suspension: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LAH (excess, typically 2-3 equivalents) in anhydrous THF.
-
Addition of Carboxylic Acid: Dissolve 3-chloro-4-methoxybenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LAH in grams.
-
Filtration: Stir the resulting granular precipitate for 15-30 minutes and then filter it off. Wash the precipitate thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol. Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | High (LAH reductions of carboxylic acids are generally high yielding) | General knowledge of LAH reductions[1][2] |
| Purity | High after purification | General knowledge of LAH reductions[1][2] |
Synthesis Pathway Diagrams
References
Technical Guide: Physicochemical Properties of (3-chloro-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-chloro-4-methoxyphenyl)methanol, also known as 3-chloro-4-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its structural features, including a chlorinated phenyl ring, a methoxy group, and a primary alcohol functional group, make it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its physicochemical properties, relevant experimental protocols, and synthetic pathways. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, chemical synthesis, and material science.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. The data has been compiled from various sources, and predicted values are noted where experimental data is currently unavailable.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO₂ | PubChem |
| Molecular Weight | 172.61 g/mol | Sigma-Aldrich[1] |
| Physical State | Liquid at 25 °C | Sigma-Aldrich[1] |
| Density | 1.274 g/mL at 25 °C | Sigma-Aldrich[1] |
| Refractive Index | n20/D 1.566 | Sigma-Aldrich[1] |
| Melting Point | < 25 °C | Inferred from physical state |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| logP (predicted) | 1.5 | PubChem |
| pKa | Data not available | - |
Synthesis and Experimental Protocols
This compound is a key starting material for the synthesis of various pharmaceutical intermediates, such as 3-chloro-4-methoxybenzenemethanamine. The following section details a representative synthetic protocol for a derivative, starting from the title compound.
Synthesis of 3-chloro-4-methoxybenzenemethanamine
The synthesis of 3-chloro-4-methoxybenzenemethanamine from this compound is a multi-step process that involves the conversion of the alcohol to a leaving group, followed by nucleophilic substitution and subsequent hydrolysis.
Step 1: Chlorination of this compound
In a reaction vessel, this compound is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF). A chlorinating agent, for instance, phosphorus oxychloride (POCl₃), is then added to the solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the conversion of the alcohol to the corresponding benzyl chloride. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 3-chloro-4-methoxybenzyl chloride, is isolated through extraction and solvent evaporation.
Step 2: Formation of the Quaternary Ammonium Salt
The crude 3-chloro-4-methoxybenzyl chloride from the previous step is dissolved in a protic solvent like ethanol. Hexamethylenetetramine (urotropine) is added to the solution, and the mixture is heated to form the quaternary ammonium salt. This salt typically precipitates from the reaction mixture upon cooling and can be collected by filtration.
Step 3: Hydrolysis to the Primary Amine
The isolated quaternary ammonium salt is then hydrolyzed to yield the primary amine. This is commonly achieved by heating the salt in the presence of an acid, such as hydrochloric acid. Following the hydrolysis, the reaction mixture is neutralized with a base, and the desired product, 3-chloro-4-methoxybenzenemethanamine, is extracted using an organic solvent. Further purification can be achieved by distillation or chromatography.
General Protocol for Determination of Physicochemical Properties
3.2.1. Melting and Boiling Point Determination
-
Melting Point: For liquid samples at room temperature, the melting point can be determined by cooling the substance until it solidifies and then slowly heating it while monitoring the temperature at which it transitions back to a liquid. A differential scanning calorimeter (DSC) can provide a precise measurement.
-
Boiling Point: The boiling point can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For small sample volumes, a micro-boiling point apparatus can be utilized.
3.2.2. Aqueous Solubility Determination
The shake-flask method is a common technique for determining aqueous solubility. An excess amount of this compound is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. After saturation, the solution is filtered to remove any undissolved solute, and the concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
3.2.3. pKa Determination
The pKa of the hydroxyl group in this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration: A solution of the compound in a suitable solvent (e.g., a water/methanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa can then be determined from the titration curve as the pH at the half-equivalence point.
-
UV-Vis Spectrophotometry: The UV-Vis spectrum of the compound is recorded at various pH values. The pKa can be calculated by analyzing the changes in absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the molecule.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound. While some experimental values have been reported, further studies are required to determine key parameters such as its boiling point, aqueous solubility, and pKa. The provided general experimental protocols offer a starting point for researchers aiming to characterize this compound more comprehensively. The synthetic utility of this compound as a precursor for pharmaceutical intermediates highlights its importance in drug discovery and development.
References
Technical Guide: (3-chloro-4-methoxyphenyl)methanol (CAS 14503-45-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-chloro-4-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a key intermediate in organic synthesis. Its primary significance in the pharmaceutical industry lies in its role as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a crucial building block for the synthesis of 3-chloro-4-methoxybenzenemethanamine, a key intermediate for the PDE-5 inhibitor, Avanafil.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols for its conversion to key intermediates, and analytical methodologies for its characterization. While direct biological data on this compound is limited, this document also summarizes the known biological activities of related substituted benzyl alcohols to provide context and suggest potential areas for future investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 14503-45-8 | [2] |
| Molecular Formula | C₈H₉ClO₂ | [2][3] |
| Molecular Weight | 172.61 g/mol | [2] |
| Appearance | Liquid | |
| Density | 1.274 g/mL at 25 °C | |
| Refractive Index | n20/D 1.566 | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| SMILES | COc1ccc(CO)cc1Cl | [2] |
| InChI | 1S/C8H9ClO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |
| InChI Key | TZHJVLGDHRXGDX-UHFFFAOYSA-N |
Synthesis and Reactions
This compound is a valuable starting material for the synthesis of more complex molecules. A prominent application is its conversion to 3-chloro-4-methoxybenzenemethanamine.[1][4]
Synthesis of 3-chloro-4-methoxybenzenemethanamine
This synthesis is a multi-step process involving the initial chlorination of the benzyl alcohol followed by the formation of a quaternary ammonium salt and subsequent hydrolysis.[4]
Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride [1][4]
-
Dissolve this compound in tetrahydrofuran (THF).
-
Add phosphorus oxychloride (POCl₃) in a 1.0-1.5 molar equivalent to the alcohol.
-
Heat the reaction mixture to 35-45°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-methoxybenzyl chloride.
Step 2: Formation of the Quaternary Ammonium Salt [4]
-
Dissolve the crude 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.
-
Add hexamethylenetetramine (urotropine) in a 1.0-1.2 molar equivalent.
-
Heat the mixture to 60-75°C to facilitate the formation of the quaternary ammonium salt.
Step 3: Hydrolysis to 3-chloro-4-methoxybenzenemethanamine
-
The quaternary ammonium salt is hydrolyzed by the addition of hydrochloric acid.
-
The reaction mixture is heated to complete the hydrolysis.
-
Following hydrolysis, the pH of the solution is adjusted to be basic to liberate the free amine.
-
The final product, 3-chloro-4-methoxybenzenemethanamine, is then isolated through extraction and purification.
Caption: Synthesis of 3-chloro-4-methoxybenzenemethanamine.
Analytical Methodologies
The characterization and purity assessment of this compound and its derivatives can be achieved using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific protocols for the title compound are not detailed in the searched literature, the following are generalizable methods for related compounds.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique for the quantification and purity analysis of this compound.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent like methanol.
-
Perform serial dilutions with the mobile phase to create working standards and sample solutions within the desired concentration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., 0.1% formic acid in water).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as methanol or dichloromethane.
-
Derivatization may be necessary for compounds with poor thermal stability or peak shape, although direct injection is often feasible for benzyl alcohols.
-
-
Instrumentation and Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An appropriate temperature gradient to ensure separation of the analyte from impurities.
-
MS Detector: Electron ionization (EI) is typically used, with mass spectra recorded over a suitable m/z range.
-
Caption: General Analytical Workflow.
Biological Activity and Toxicological Information
Biological Activity
Toxicological Information
Based on available safety data, this compound is classified as harmful if swallowed and causes serious eye irritation. It is labeled with the GHS07 pictogram and a "Warning" signal word. Standard precautionary measures, such as wearing protective gloves, clothing, and eye protection, should be followed when handling this compound.
Conclusion
This compound is a commercially available substituted benzyl alcohol with well-defined physicochemical properties. It serves as a key synthetic intermediate, most notably in the production of precursors for the API Avanafil. While detailed protocols for its synthetic applications are available, there is a significant lack of data regarding its direct biological activity and mechanism of action. This technical guide provides a foundation for researchers working with this compound and underscores the need for further investigation into its potential pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. achmem.com [achmem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of (3-chloro-4-methoxyphenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for (3-chloro-4-methoxyphenyl)methanol (CAS No: 14503-45-8). Due to the limited availability of published experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. It includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), organized for clarity and comparative analysis. Detailed experimental protocols for acquiring such data are also provided, offering a foundational methodology for researchers. This guide is intended to serve as a robust reference for the characterization of this compound and related substituted benzyl alcohol derivatives in research and development settings.
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₈H₉ClO₂
-
Molecular Weight: 172.61 g/mol
-
Structure:

Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral theory, substituent effects, and comparison with data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | d (J ≈ 2.2 Hz) | 1H | H-2 (Aromatic) |
| ~ 7.20 | dd (J ≈ 8.4, 2.2 Hz) | 1H | H-6 (Aromatic) |
| ~ 6.95 | d (J ≈ 8.4 Hz) | 1H | H-5 (Aromatic) |
| ~ 4.60 | s | 2H | -CH₂- (Benzylic) |
| ~ 3.90 | s | 3H | -OCH₃ (Methoxy) |
| Variable (e.g., ~ 2.0-4.0) | br s | 1H | -OH (Alcohol) |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it may exchange with D₂O.
2.1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 154.5 | C-4 (Aromatic, C-O) |
| ~ 134.0 | C-1 (Aromatic, C-CH₂OH) |
| ~ 129.0 | C-6 (Aromatic, C-H) |
| ~ 127.5 | C-2 (Aromatic, C-H) |
| ~ 122.5 | C-3 (Aromatic, C-Cl) |
| ~ 112.0 | C-5 (Aromatic, C-H) |
| ~ 64.0 | -CH₂- (Benzylic) |
| ~ 56.5 | -OCH₃ (Methoxy) |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the hydroxyl, methoxy, and chloro-substituted aromatic functionalities.
| Predicted Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂, -OCH₃) |
| 1600, 1500, 1450 | Medium-Strong, Sharp | C=C Stretch | Aromatic Ring |
| 1250 | Strong | C-O Stretch | Aryl Ether |
| 1050 - 1020 | Strong | C-O Stretch | Primary Alcohol |
| ~ 810 | Strong | C-H Bending (out-of-plane) | 1,2,4-Trisubstituted Benzene |
| 800 - 600 | Medium-Strong | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry (MS)
The mass spectrum, likely acquired via Electron Ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns for a substituted benzyl alcohol.
| Predicted m/z | Relative Intensity | Possible Fragment Ion | Fragment Lost |
| 174/172 | Moderate | [M]⁺ (Molecular Ion) | - |
| 173/171 | Low | [M-H]⁺ | H• |
| 155/153 | Low | [M-OH]⁺ | •OH |
| 141/139 | High | [M-CH₂OH]⁺ | •CH₂OH |
| 107 | Moderate | [C₇H₇O]⁺ | Cl• |
| 77 | Moderate | [C₆H₅]⁺ | C₂H₂OCl |
Note: The presence of chlorine will result in characteristic M and M+2 isotope peaks with an approximate ratio of 3:1.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a compound such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of ~12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1] Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for quantitative analysis, though routine spectra are often acquired more quickly.[1]
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
ATR-IR Spectroscopy Protocol
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[2] For a solid sample, apply pressure using a built-in press to ensure good contact between the sample and the crystal surface.[2]
-
Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to obtain a high-quality spectrum.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate).[3]
-
Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the ion source.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for elucidating the structure of an unknown organic compound using the spectroscopic methods discussed.
References
starting materials for (3-chloro-4-methoxyphenyl)methanol synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for producing (3-chloro-4-methoxyphenyl)methanol, a key intermediate in various pharmaceutical and organic syntheses. This document provides a comparative overview of starting materials, detailed experimental protocols, and quantitative data to assist researchers in selecting and optimizing the most suitable synthetic route for their specific needs.
Core Synthetic Pathways
The synthesis of this compound can be approached from several common starting materials. The most direct and widely utilized method involves the reduction of 3-chloro-4-methoxybenzaldehyde. Alternative routes, offering flexibility in precursor availability, include the reduction of 3-chloro-4-methoxybenzoic acid and a two-step process originating from 3-chloro-4-methoxytoluene.
Data Presentation: Starting Materials and Product Properties
A summary of the key physical and chemical properties of the primary starting materials and the final product is presented below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | White to off-white crystalline solid | 56-60 | 128 (5 Torr) | 4903-09-7 |
| 3-Chloro-4-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | Solid | 215-219 | - | 37908-96-6 |
| 3-Chloro-4-methoxytoluene | C₈H₉ClO | 156.61 | - | - | - | 7495-65-0 |
| This compound | C₈H₉ClO₂ | 172.61 | Liquid | - | >110 (closed cup) | 14503-45-8 |
Mandatory Visualization
Synthetic Pathways Overview
The following diagram illustrates the primary synthetic routes to this compound from the three main starting materials.
Caption: Primary synthetic routes to this compound.
Experimental Workflow: Reduction of 3-Chloro-4-methoxybenzaldehyde
The diagram below outlines the key steps in the experimental workflow for the synthesis of this compound from 3-chloro-4-methoxybenzaldehyde.
Caption: Experimental workflow for the reduction of 3-chloro-4-methoxybenzaldehyde.
Experimental Protocols
Method 1: Reduction of 3-Chloro-4-methoxybenzaldehyde
This is the most common and straightforward method for synthesizing this compound.
Materials:
-
3-Chloro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxybenzaldehyde (1.0 equivalent) in methanol (approximately 10-15 mL per gram of aldehyde).
-
Cooling: Cool the solution in an ice bath to 0°C with continuous stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 equivalents) to the stirred solution in small portions over 10-15 minutes. Ensure the temperature is maintained below 10°C during the addition.
-
Reaction: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
-
Work-up:
-
Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄. Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Expected Yield: High yields are typically reported for this type of reduction.
Method 2: Reduction of 3-Chloro-4-methoxybenzoic Acid
This method requires a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄).
Materials:
-
3-Chloro-4-methoxybenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.
-
Addition of Acid: Dissolve 3-chloro-4-methoxybenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up (Fieser method):
-
Cool the reaction mixture to 0°C.
-
Slowly and carefully add a volume of water equal to the mass of LiAlH₄ used.
-
Add a volume of 15% aqueous NaOH solution equal to the mass of LiAlH₄.
-
Add a volume of water three times the mass of LiAlH₄.
-
Stir the mixture until a granular precipitate forms.
-
-
Isolation: Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.
Method 3: Synthesis from 3-Chloro-4-methoxytoluene
This is a two-step process involving an initial oxidation of the methyl group to an aldehyde, followed by reduction.
Step 1: Oxidation of 3-Chloro-4-methoxytoluene
Various oxidizing agents can be employed for this transformation, such as manganese dioxide (MnO₂) or ceric ammonium nitrate (CAN). The choice of oxidant and reaction conditions will need to be optimized.
Step 2: Reduction of the Intermediate Aldehyde
The resulting 3-chloro-4-methoxybenzaldehyde can then be reduced to the desired alcohol using the procedure outlined in Method 1 .
This comprehensive guide provides the necessary information for the synthesis of this compound. Researchers should select the most appropriate method based on the availability of starting materials, required scale, and safety considerations. Standard laboratory safety practices should be followed for all experimental procedures.
(3-chloro-4-methoxyphenyl)methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical properties of (3-chloro-4-methoxyphenyl)methanol, a compound of interest in various research and development applications. The data is presented to support laboratory work and computational analysis.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C8H9ClO2[1][2][3] |
| Molecular Weight | 172.61 g/mol [1][3] |
Structural and Property Relationship
The chemical structure of a compound dictates its molecular formula, which in turn determines its molecular weight. This relationship is fundamental in chemical sciences and is visualized below.
Caption: Relationship between chemical identity, formula, and molecular weight.
This guide is intended to provide a concise and accurate summary of the core physicochemical properties of this compound. For further information, including experimental protocols and safety data, please refer to the specific substance documentation from your chemical supplier.
References
An In-depth Technical Guide to the Solubility of (3-chloro-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of (3-chloro-4-methoxyphenyl)methanol in common laboratory solvents. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and data from analogous compounds to predict its solubility profile. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise data.
Predicted Solubility of this compound
The solubility of an organic compound is primarily determined by its polarity, molecular size, and the nature of the solvent. This compound, a substituted benzyl alcohol, is expected to exhibit solubility characteristics influenced by its hydroxyl (-OH), chloro (-Cl), and methoxy (-OCH3) functional groups. The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar protic solvents. The aromatic ring and the chloro group contribute to its nonpolar character, promoting solubility in nonpolar solvents.
Based on the known solubility of benzyl alcohol (moderately soluble in water and miscible with many organic solvents), a predicted solubility profile for this compound is presented in Table 1.[1][2][3][4] The presence of the chloro and methoxy groups is anticipated to slightly decrease its solubility in water compared to benzyl alcohol due to an increase in molecular weight and hydrophobicity.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The hydroxyl group allows for hydrogen bonding with water, but the larger hydrophobic aromatic ring, chloro, and methoxy groups limit solubility. |
| Methanol | Soluble | "Like dissolves like"; both are polar and can hydrogen bond. | |
| Ethanol | Soluble | "Like dissolves like"; both are polar and can hydrogen bond. | |
| Acetic Acid | Soluble | The compound is expected to be soluble in polar organic acids. | |
| Polar Aprotic | Acetone | Soluble | The polarity of acetone is sufficient to dissolve the compound. |
| Acetonitrile | Soluble | A common polar aprotic solvent that should readily dissolve the compound. | |
| Dimethylformamide (DMF) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Nonpolar | Hexane | Sparingly Soluble | The nonpolar hydrocarbon chain of hexane has weak interactions with the polar functional groups of the solute. |
| Toluene | Soluble | The aromatic ring of toluene interacts favorably with the aromatic ring of the solute. | |
| Diethyl Ether | Soluble | The moderate polarity and ability to act as a hydrogen bond acceptor make it a good solvent. | |
| Chloroform | Soluble | The polarity and ability to form weak hydrogen bonds suggest good solubility. |
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data, standardized experimental methods should be employed. The following protocols are based on internationally recognized guidelines.
OECD Test Guideline 105: Water Solubility (Flask Method)
This method is suitable for determining the water solubility of substances.[5][6][7][8][9]
Principle: A supersaturated solution of the test substance in water is created and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.
Apparatus:
-
Mechanical shaker or magnetic stirrer with temperature control.
-
Constant temperature bath (e.g., 25 °C ± 0.5 °C).
-
Centrifuge.
-
Analytical balance.
-
Glassware (flasks with stoppers, centrifuge tubes).
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of deionized water.
-
Seal the flask and place it in a constant temperature bath on a shaker or stirrer.
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.
-
After equilibration, allow the mixture to stand for at least 24 hours at the same constant temperature to allow for phase separation.
-
Carefully transfer an aliquot of the aqueous phase to a centrifuge tube.
-
Centrifuge the aliquot to remove any suspended solid particles.
-
Analyze the clear supernatant for the concentration of this compound using a validated analytical method.
-
Perform the determination in triplicate.
General Shake-Flask Method for Organic Solvents
This method is a widely used and reliable technique for determining the solubility of a compound in various organic solvents.[10]
Principle: An excess of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured.
Apparatus:
-
Same as for the OECD Flask Method.
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of the chosen organic solvent.
-
Seal the flask and agitate it in a constant temperature bath until equilibrium is reached.
-
After equilibration, cease agitation and allow any undissolved solid to settle.
-
Carefully withdraw a sample of the clear supernatant.
-
If necessary, filter or centrifuge the sample to remove any remaining solid particles.
-
Quantify the concentration of this compound in the sample using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).
-
Repeat the experiment at least three times to ensure reproducibility.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for shake-flask solubility measurement.
Logical Relationships in Solubility
This diagram outlines the key factors influencing the solubility of this compound.
Caption: Key factors determining solubility.
References
- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manavchem.com [manavchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 8. laboratuar.com [laboratuar.com]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. dissolutiontech.com [dissolutiontech.com]
In-Depth Technical Guide: Health and Safety Information for (3-chloro-4-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for (3-chloro-4-methoxyphenyl)methanol (CAS RN: 14503-45-8). The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and use of this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 14503-45-8[1] |
| Molecular Formula | C₈H₉ClO₂[2][3] |
| Molecular Weight | 172.61 g/mol [2][3] |
| Appearance | Liquid[2] |
| Density | 1.274 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.566[2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |
Signal Word: Warning[2]
GHS Pictogram:
Toxicological Information
Handling, Storage, and Personal Protective Equipment (PPE)
Safe handling and storage are crucial to minimize exposure risks.
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes. Do not breathe vapors or mists. Use only in a well-ventilated area. Wash hands thoroughly after handling.[1] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.[3] |
| Eye/Face Protection | Wear chemical safety goggles. |
| Skin Protection | Wear protective gloves. |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate. |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person. |
| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.[1] |
| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |
| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |
The first-aid procedures are based on general guidance for chemicals with similar hazard classifications and should be adapted based on the specific Safety Data Sheet provided by the supplier.
Experimental Protocols
While specific experimental toxicology reports for this compound were not found, the following are generalized protocols for assessing the types of hazards identified for this chemical, based on OECD guidelines.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
This method is used to estimate the LD50 of a substance.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
Logical Relationships in Hazard Assessment
The assessment of health and safety information follows a logical progression from identification to control.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical. The absence of complete toxicological data for this compound necessitates a cautious approach, treating it as a potentially hazardous substance.
References
Navigating the Procurement of (3-chloro-4-methoxyphenyl)methanol: A Technical Guide for Pharmaceutical Researchers
For researchers, scientists, and drug development professionals, the procurement of key chemical intermediates is a critical step that directly impacts the success and timeline of a project. (3-chloro-4-methoxyphenyl)methanol, a vital building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth technical overview of the commercial landscape for this essential reagent, offering insights into supplier evaluation, quality control, and safe handling to empower informed sourcing decisions.
The Strategic Importance of this compound in Drug Discovery
This compound (CAS No. 14503-45-8) is a substituted benzyl alcohol that serves as a crucial precursor in the synthesis of complex organic molecules. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the production of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. The chloro and methoxy functional groups on the phenyl ring provide specific electronic and steric properties that are integral to the biological activity of the final active pharmaceutical ingredient (API). The reliable supply of high-purity this compound is therefore paramount for pharmaceutical companies engaged in the development and manufacturing of such therapies.
Identifying and Evaluating Commercial Suppliers
A multitude of chemical suppliers offer this compound, ranging from large, multinational corporations to smaller, specialized laboratories. The selection of a suitable supplier should be a meticulous process, guided by several key criteria beyond just price and availability.
Key Supplier Evaluation Criteria:
-
Purity and Specifications: The required purity of the starting material will depend on the specific synthetic route and the stringency of the final API's quality requirements. Suppliers typically offer various grades, and it is essential to obtain and scrutinize the product's specifications.
-
Documentation and Transparency: Reputable suppliers will readily provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) for their products. The CoA is a critical document that details the lot-specific quality control testing results.
-
Scalability and Lead Times: For drug development programs, the ability of a supplier to scale up production from research and development quantities to commercial-scale manufacturing is a significant advantage. Inquire about their bulk production capabilities and typical lead times for various order sizes.
-
Regulatory Compliance: For projects intended for clinical applications, it is crucial to partner with suppliers who adhere to Good Manufacturing Practices (GMP) or can provide materials with a clear and traceable manufacturing history.
-
Technical Support: A supplier with a knowledgeable technical support team can be an invaluable resource for addressing any questions or concerns regarding the product's specifications, handling, or use in specific applications.
Below is a comparative table of prominent commercial suppliers of this compound. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | 714933 | 97% | 1g, 5g, etc. | A well-established supplier with a broad range of research chemicals and extensive documentation. |
| BLD Pharm | BD138334 | ≥98% (HPLC) | 1g, 5g, 25g, etc. | Offers a variety of product grades and provides access to technical documents like NMR and HPLC data.[1] |
| Achmem | AMCS045279 | 95% | 5g, 10g, 25g, 50g, 100g | Provides pricing for various quantities and offers bulk inquiry options.[2] |
| ChemUniverse | Request Bulk Quote | Varies | Bulk quantities | Specializes in bulk and custom synthesis, catering to industrial-scale needs. |
Quality Control and Analytical Verification
Upon receipt of this compound, it is imperative to perform in-house analytical verification to confirm its identity and purity, even when a supplier's CoA is provided. This self-validating system ensures the integrity of your research and development efforts.
A. The Certificate of Analysis (CoA): A Critical Examination
A comprehensive CoA for this compound should include the following information:
-
Product Identification: Chemical name, CAS number, molecular formula, and molecular weight.
-
Lot Number: A unique identifier for the specific batch of the material.
-
Physical Properties: Appearance, melting point (if applicable), and solubility.
-
Analytical Test Results:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The chromatogram should be reviewed for the presence of any significant impurities.
-
Identity Confirmation: This is often verified by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy. The spectral data should be consistent with the known structure of this compound.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analysis by headspace GC may be included to identify and quantify any remaining solvents from the synthesis and purification process.
-
B. Recommended In-House Analytical Protocols
-
¹H NMR Spectroscopy: This is a powerful tool for confirming the structure of the molecule. The proton NMR spectrum of this compound in CDCl₃ is expected to show characteristic peaks for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the hydroxyl proton.
-
HPLC Analysis: A reverse-phase HPLC method with UV detection is suitable for assessing the purity of the compound. The method should be validated for linearity, accuracy, and precision.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the compound.
Safe Handling and Storage Protocols
As with any chemical reagent, the safe handling and storage of this compound are of utmost importance. The Safety Data Sheet (SDS) is the primary source of information for this.
Key Information from the Safety Data Sheet (SDS):
-
Hazards Identification: this compound is typically classified as harmful if swallowed and may cause eye irritation.
-
First-Aid Measures: The SDS will provide specific instructions for inhalation, skin contact, eye contact, and ingestion.
-
Fire-Fighting Measures: Information on suitable extinguishing media and any special hazards associated with the compound in a fire will be detailed.
-
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Keep away from heat and sources of ignition.
-
-
Toxicological Information: This section provides data on the acute and chronic health effects of the compound.
-
Ecological Information: Information on the potential environmental impact of the substance.
Experimental Workflow for Safe Handling:
Conclusion: A Foundation for Successful Drug Development
The selection and qualification of this compound is a foundational step in the successful development of pharmaceuticals where it is a key building block. By adopting a rigorous and systematic approach to supplier evaluation, in-house quality control, and safe handling, researchers and drug development professionals can mitigate risks, ensure the reproducibility of their synthetic processes, and ultimately contribute to the timely advancement of their drug discovery programs. This guide serves as a technical resource to empower these critical decisions, fostering a culture of scientific integrity and operational excellence.
References
An In-depth Technical Guide to (3-chloro-4-methoxyphenyl)methanol: Discovery, Synthesis, and Role in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-chloro-4-methoxyphenyl)methanol, a substituted benzyl alcohol, holds a significant position in medicinal chemistry, primarily as a crucial starting material in the synthesis of high-value pharmaceutical compounds. While its independent biological activity is not extensively documented, its role as a key building block, particularly in the production of the phosphodiesterase type 5 (PDE5) inhibitor Avanafil, underscores its importance in drug development. This technical guide provides a comprehensive overview of the history, synthesis, and critical applications of this compound, with a focus on detailed experimental protocols and the relevant biological pathways.
Introduction and Physicochemical Properties
This compound, with the CAS number 14503-45-8, is a halogenated and etherified derivative of benzyl alcohol. The presence of the chloro and methoxy substituents on the phenyl ring significantly influences its reactivity and makes it a valuable synthon in multi-step organic syntheses.
| Property | Value |
| Molecular Formula | C₈H₉ClO₂ |
| Molecular Weight | 172.61 g/mol |
| Appearance | Liquid |
| Density | 1.274 g/mL at 25 °C |
| Refractive Index | n20/D 1.566 |
| CAS Number | 14503-45-8 |
History of Discovery and Synthesis
While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in peer-reviewed literature, its synthesis and utility are extensively documented in patent literature, particularly in the context of preparing intermediates for drug candidates. The most common and industrially relevant synthetic route to this compound is the reduction of its corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde.
Primary Synthetic Route: Reduction of 3-chloro-4-methoxybenzaldehyde
The synthesis of this compound is most directy achieved through the reduction of the commercially available 3-chloro-4-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity, mild reaction conditions, and operational simplicity.
Experimental Protocol: Synthesis of this compound via Aldehyde Reduction
This protocol is based on established procedures for the reduction of substituted benzaldehydes.
-
Materials:
-
3-chloro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in methanol (5-10 mL per mmol of aldehyde).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Role in Drug Development: Synthesis of Avanafil
The primary significance of this compound lies in its role as a key starting material for the synthesis of 3-chloro-4-methoxybenzylamine. This amine is a critical intermediate in the production of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1]
The synthetic pathway from this compound to 3-chloro-4-methoxybenzylamine typically involves a two-step process: chlorination of the benzylic alcohol followed by amination.[2]
Conversion to 3-chloro-4-methoxybenzylamine
Experimental Protocol: Two-Step Synthesis of 3-chloro-4-methoxybenzylamine
This protocol is derived from patent literature describing the synthesis of Avanafil intermediates.[3]
Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride
-
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in THF.
-
Slowly add phosphorus oxychloride (1.0-1.5 equivalents) to the solution at room temperature with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.
-
Step 2: Synthesis of 3-chloro-4-methoxybenzylamine
-
Materials:
-
3-chloro-4-methoxybenzyl chloride
-
Hexamethylenetetramine (urotropine)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
-
Procedure:
-
Dissolve the 3-chloro-4-methoxybenzyl chloride from Step 1 in ethanol.
-
Add hexamethylenetetramine (1.0-1.2 equivalents) to form the quaternary ammonium salt.
-
Heat the mixture to 60-70 °C until salt formation is complete.
-
Hydrolyze the quaternary ammonium salt by adding hydrochloric acid and heating to 40-50 °C.
-
After hydrolysis, basify the solution with potassium hydroxide to a pH greater than 7.
-
The target compound, 3-chloro-4-methoxybenzylamine, can be isolated by distillation or extraction.
-
Biological Context: The PDE5 Signaling Pathway
The end-product derived from this compound, Avanafil, exerts its therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[1] Understanding this signaling pathway is crucial for appreciating the significance of this chemical intermediate.
In the physiological process of penile erection, sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum.[4] NO then activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]
Elevated levels of cGMP act as a second messenger, leading to the activation of protein kinase G (PKG). PKG phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and relaxation of the smooth muscle cells of the corpus cavernosum.[5] This relaxation allows for increased blood flow into the penile tissues, leading to an erection.
The action of cGMP is terminated by its hydrolysis to inactive GMP by the PDE5 enzyme.[4] PDE5 inhibitors, such as Avanafil, work by blocking the active site of PDE5, thereby preventing the degradation of cGMP.[6] This leads to an accumulation of cGMP, prolonged smooth muscle relaxation, and enhanced erectile function in the presence of sexual stimulation.[7]
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry. While its direct biological effects are not the primary focus of research, its role as a key precursor in the synthesis of Avanafil highlights its importance. The synthetic routes to and from this molecule are well-established, providing a reliable pathway for the production of a clinically significant drug. A thorough understanding of its chemistry and the biological context of its derivatives is essential for researchers and professionals involved in the discovery and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
- 4. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type 5 phosphodiesterase (PDE5) and the vascular tree: From embryogenesis to aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 7. urology-textbook.com [urology-textbook.com]
Methodological & Application
Application Note and Protocol: Synthesis of Isovanillin from (3-chloro-4-methoxyphenyl)methanol
Abstract
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1] This application note provides a detailed two-step protocol for the synthesis of isovanillin from (3-chloro-4-methoxyphenyl)methanol. The synthesis involves an initial oxidation of the starting material to the intermediate, 3-chloro-4-methoxybenzaldehyde, followed by a copper-catalyzed hydrolysis to yield the final product, isovanillin. This document includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Isovanillin, a structural isomer of vanillin, is a valuable building block in organic synthesis.[1] Its utility is highlighted by its role as a precursor in the total synthesis of morphine and as an inhibitor of the enzyme aldehyde oxidase, making it a compound of interest in drug development.[2] The synthetic route detailed herein provides a practical approach for laboratory-scale preparation of isovanillin from the commercially available this compound.
The synthesis is accomplished in two main steps:
-
Oxidation: The benzylic alcohol, this compound, is oxidized to the corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde.
-
Hydrolysis: The chloro-substituent of 3-chloro-4-methoxybenzaldehyde is subsequently hydrolyzed to a hydroxyl group under copper-catalyzed basic conditions to afford isovanillin.[3]
This protocol is designed to be a reliable and reproducible method for researchers in the fields of medicinal chemistry and drug development.
Physicochemical Data and Expected Yields
The following table summarizes the key quantitative data for the compounds involved in this synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Expected Yield (%) |
| This compound | C₈H₉ClO₂ | 172.61 | 63-65 | 145-147 (5 mmHg) | - |
| 3-chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | 56-60 | 128 (5 Torr) | ~90 |
| Isovanillin | C₈H₈O₃ | 152.15 | 113-116 | 179 (15 mmHg) | ~75 |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 3-chloro-4-methoxybenzaldehyde via Oxidation
This protocol is adapted from a general procedure for the oxidation of benzyl alcohols.[4]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Iodine (I₂)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
50 mL two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL two-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 172.6 mg), potassium carbonate (1.5 mmol, 207.3 mg), and 2 mL of deionized water.
-
Stir the mixture at 90°C for 5 minutes.
-
Prepare a solution of potassium iodide (0.25 mmol, 41.5 mg) and iodine (0.25 mmol, 63.5 mg) in 2 mL of deionized water. Add this solution to the reaction mixture.
-
Add another portion of powdered iodine (0.75 mmol, 190.4 mg) to the reaction mixture in small portions over 5 minutes.
-
Continue heating the mixture at 90°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure 3-chloro-4-methoxybenzaldehyde.
Step 2: Synthesis of Isovanillin via Copper-Catalyzed Hydrolysis
This protocol is based on methods for the hydrolysis of aryl halides.[3][5][6]
Materials:
-
3-chloro-4-methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Copper(I) chloride (CuCl)
-
Dimethyl sulfoxide (DMSO) or a suitable polar aprotic solvent
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel suitable for heating under an inert atmosphere
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine 3-chloro-4-methoxybenzaldehyde (1.0 mmol, 170.6 mg), sodium hydroxide (2.5 mmol, 100 mg), and copper(I) chloride (0.1 mmol, 9.9 mg).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen).
-
Add a suitable solvent such as DMSO (5 mL).
-
Heat the reaction mixture to 120-140°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL) with stirring.
-
Acidify the aqueous mixture to a pH of 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with water until the pH is neutral (pH ~7), followed by a final wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude isovanillin can be further purified by recrystallization from an ethanol/water mixture to yield the pure product.
Synthetic Workflow Visualization
The following diagram illustrates the two-step synthesis of isovanillin from this compound.
Caption: Synthetic route from this compound to isovanillin.
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety measures should always be employed. The expected yields are estimates and may vary based on experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Isovanillin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]
- 6. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
The Strategic Application of (3-chloro-4-methoxyphenyl)methanol in Multi-Step Pharmaceutical Synthesis
For Immediate Release
[City, State] – December 29, 2025 – In the landscape of pharmaceutical development, the selection of starting materials is a critical determinant of efficiency, scalability, and ultimate success. (3-chloro-4-methoxyphenyl)methanol has emerged as a pivotal precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of Avanafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor for the treatment of erectile dysfunction.[1] This application note provides detailed protocols, quantitative data, and logical workflows for researchers, scientists, and drug development professionals engaged in the synthesis of high-value pharmaceutical intermediates.
The chloro and methoxy substituents on the phenyl ring of this compound play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final API.[1][2] This strategic functionalization makes it a valuable building block in medicinal chemistry.[1]
Synthesis of a Key Intermediate: 3-chloro-4-methoxybenzenemethanamine
A primary application of this compound is its conversion to 3-chloro-4-methoxybenzenemethanamine, a key intermediate in the synthesis of Avanafil.[1][3] The most common and well-documented pathway involves a two-step process: chlorination of the benzylic alcohol followed by amination via the Delepine reaction.[3]
Experimental Workflow: From Alcohol to Amine
The following diagram outlines the synthetic workflow for the preparation of 3-chloro-4-methoxybenzenemethanamine from this compound.
Caption: Synthetic workflow for 3-chloro-4-methoxybenzenemethanamine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-chloro-4-methoxybenzyl chloride
This protocol details the chlorination of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in tetrahydrofuran (THF) in a reaction vessel.
-
Add phosphorus oxychloride (POCl₃) to the solution. The molar ratio of the alcohol to phosphorus oxychloride should be approximately 1:1 to 1:1.5.[1]
-
Stir the reaction mixture. The reaction can be run at room temperature or heated to 35-45°C to facilitate the conversion.[1][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (EtOAc).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-chloro-4-methoxybenzyl chloride.
| Parameter | Value | Reference |
| Molar Ratio (Alcohol:POCl₃) | 1 : 1-1.5 | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | Room Temperature to 35-45°C | [1][4] |
Protocol 2: Synthesis of 3-chloro-4-methoxybenzenemethanamine (Delepine Reaction)
This protocol describes the formation of the primary amine from the benzyl chloride intermediate.[3]
Materials:
-
3-chloro-4-methoxybenzyl chloride
-
Hexamethylenetetramine (urotropine)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
Procedure:
-
Dissolve the 3-chloro-4-methoxybenzyl chloride in ethanol (EtOH).
-
Add hexamethylenetetramine (urotropine) to the solution. The molar ratio of the benzyl chloride to urotropine is typically 1:1 to 1:1.2.[1]
-
Heat the reaction mixture to 60-75°C to form the quaternary ammonium salt.[4][5]
-
After cooling, the precipitate of the quaternary ammonium salt can be filtered, washed with cold ethanol, and dried.
-
Hydrolyze the quaternary ammonium salt by heating with hydrochloric acid (HCl).
-
After hydrolysis, adjust the pH of the solution to be basic (pH > 7) with potassium hydroxide (KOH).
-
The target compound, 3-chloro-4-methoxybenzenemethanamine, can then be isolated, for instance, by distillation.
| Parameter | Value | Reference |
| Molar Ratio (Chloride:Urotropine) | 1 : 1-1.2 | [1] |
| Solvent | Ethanol (EtOH) | [1] |
| Salt Formation Temperature | 60-75°C | [4][5] |
| Hydrolysis Agent | Hydrochloric Acid (HCl) | [1] |
| Final Product Yield | 72-85% | [6] |
| Final Product Purity | ≥ 99.3% | [6] |
Application in the Synthesis of Avanafil
3-chloro-4-methoxybenzenemethanamine hydrochloride is a crucial raw material in the multi-step synthesis of Avanafil.[1] A key step involves the nucleophilic substitution reaction with a pyrimidine derivative.
Protocol 3: A Crucial Step in Avanafil Synthesis
Materials:
-
Ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate
-
3-chloro-4-methoxybenzenemethanamine hydrochloride
-
N,N-dimethylformamide (DMF)
-
Triethylamine
-
Water
-
Ethyl acetate
Procedure:
-
In a reaction flask, dissolve ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate (1.90g) in N,N-dimethylformamide (DMF, 10 mL).[1]
-
Add 3-chloro-4-methoxybenzenemethanamine hydrochloride (2.65g) to the solution.[1]
-
Cool the reaction mixture to 0°C.[1]
-
Slowly add triethylamine (1.39g) to the stirred mixture.[1]
-
Allow the reaction to proceed at room temperature for 2 hours, monitoring by TLC.[1]
-
Upon completion, add water (15 mL) and ethyl acetate (30 mL) to the reaction flask.[1]
-
Perform a liquid-liquid extraction and separate the organic phase.[1]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Mechanism of Action: PDE-5 Inhibition
Avanafil, synthesized using the intermediate derived from this compound, functions as a phosphodiesterase type 5 (PDE-5) inhibitor.[1] The signaling pathway of PDE-5 inhibition is central to its therapeutic effect.
Caption: Signaling pathway of PDE-5 inhibition by Avanafil.
Alternative Synthetic Routes
While the Delepine reaction starting from this compound is a high-yield process, other synthetic routes to 3-chloro-4-methoxybenzenemethanamine exist, including:
-
Reductive Amination of 3-chloro-4-methoxybenzaldehyde: A direct conversion of the aldehyde to the amine.[4][5]
-
Reduction of 3-chloro-4-methoxybenzonitrile: A two-step process involving nitrile synthesis followed by reduction.[4]
-
Gabriel Synthesis from 3-chloro-4-methoxybenzyl chloride: A classic method for preparing primary amines that avoids over-alkylation.[4]
The choice of synthetic route will depend on factors such as scale, purity requirements, and cost of starting materials.[4]
Conclusion
This compound is a versatile and valuable starting material in multi-step organic synthesis, particularly for the preparation of pharmaceutical intermediates like 3-chloro-4-methoxybenzenemethanamine. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in drug development, enabling the efficient and high-purity synthesis of key building blocks for important therapeutic agents.
References
Application Notes and Protocols: Synthesis of 3-Chloro-4-methoxybenzyl Chloride from (3-chloro-4-methoxyphenyl)methanol using Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-chloro-4-methoxyphenyl)methanol is a critical starting material in the synthesis of various pharmaceutical compounds. Its reaction with phosphorus oxychloride (POCl3) is a key chlorination step, yielding 3-chloro-4-methoxybenzyl chloride, a pivotal intermediate. Notably, this intermediate is integral to the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of 3-chloro-4-methoxybenzyl chloride. Furthermore, it outlines the subsequent application of this intermediate in the synthesis of Avanafil and briefly touches upon the relevant biological signaling pathway.
Introduction
The conversion of benzylic alcohols to benzyl chlorides is a fundamental transformation in organic synthesis. The use of phosphorus oxychloride offers a reliable method for this conversion. The resulting product, 3-chloro-4-methoxybenzyl chloride, possesses a reactive benzylic chloride moiety, making it a valuable building block for the introduction of the 3-chloro-4-methoxybenzyl group into more complex molecules. Its primary application lies in the pharmaceutical industry, particularly in the multi-step synthesis of Avanafil, where it forms a core structural component responsible for the molecule's interaction with the PDE-5 enzyme.[1] Understanding the nuances of this reaction is crucial for optimizing yield, purity, and scalability in a drug development setting.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | CAS RN |
| This compound | C8H9ClO2 | 172.61 | 14503-45-8 |
| Phosphorus Oxychloride | POCl3 | 153.33 | 10025-87-3 |
| 3-chloro-4-methoxybenzyl chloride | C8H8Cl2O | 191.06 | 36590-49-5 |
Table 2: Summary of Reaction Conditions for Chlorination
| Parameter | Value | Reference |
| Solvent | Tetrahydrofuran (THF) | [1][2] |
| Stoichiometry (Alcohol:POCl3) | 1 : 1 to 1 : 1.5 (molar ratio) | [1][2] |
| Temperature | Room Temperature to Reflux (35-45°C is also reported) | [1][3] |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) until starting material is consumed (<0.5%) | [1][2] |
| Work-up | Quench with water or saturated sodium bicarbonate solution, followed by extraction with an organic solvent (e.g., ethyl acetate). | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-4-methoxybenzyl chloride
This protocol details the chlorination of this compound using phosphorus oxychloride.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution or water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser (if heating)
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran.
-
Under stirring, slowly add phosphorus oxychloride (1.0 to 1.5 equivalents) to the solution at room temperature.[1][2] A dropping funnel can be used for controlled addition.
-
The reaction mixture can be stirred at room temperature or gently heated to 35-45°C or reflux to ensure completion.[2][3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material, this compound, is consumed (typically when its concentration is less than 0.5%).[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution or water.[1][2] This should be done in an ice bath to control any exothermic reaction.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude 3-chloro-4-methoxybenzyl chloride. The product can be used in the next step without further purification or can be purified by distillation if required.
Visualizations
Reaction of this compound with Phosphorus Oxychloride
Caption: Conversion of this compound to 3-chloro-4-methoxybenzyl chloride.
Experimental Workflow for the Synthesis of 3-chloro-4-methoxybenzyl chloride
Caption: Step-by-step workflow for the synthesis of 3-chloro-4-methoxybenzyl chloride.
Application in Avanafil Synthesis and PDE-5 Inhibition Pathway
The synthesized 3-chloro-4-methoxybenzyl chloride is a key precursor to 3-chloro-4-methoxybenzenemethanamine, which is then used in the synthesis of Avanafil.[1]
Caption: Synthetic route to Avanafil and its mechanism of action via PDE-5 inhibition.
Conclusion
The reaction of this compound with phosphorus oxychloride is a robust and scalable method for the synthesis of 3-chloro-4-methoxybenzyl chloride.[2][3] This intermediate is of significant interest to the pharmaceutical industry, serving as a critical component in the synthesis of Avanafil.[1] The protocols and data presented herein provide a comprehensive guide for researchers and professionals in drug development to effectively utilize this chemical transformation. Careful control of reaction conditions and appropriate work-up procedures are essential for achieving high yields and purity of the desired product.
References
The Pivotal Role of (3-Chloro-4-methoxyphenyl)methanol in the Synthesis of Avanafil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the critical role of (3-chloro-4-methoxyphenyl)methanol as a starting material in the synthesis of Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction. The protocols outlined below describe the conversion of this compound to the key intermediate, 3-chloro-4-methoxybenzylamine, and its subsequent reaction to form a core structural component of the Avanafil molecule.
Introduction
Avanafil's rapid onset of action distinguishes it from other PDE5 inhibitors. Its synthesis is a multi-step process, with the (3-chloro-4-methoxyphenyl) moiety forming a significant part of the final drug's backbone. The journey from this compound to Avanafil involves the formation of 3-chloro-4-methoxybenzylamine, a crucial building block. This amine derivative is then reacted with a substituted pyrimidine, a key step that establishes the central scaffold of the Avanafil molecule. Understanding the nuances of these initial synthetic steps is paramount for the efficient and high-yield production of this active pharmaceutical ingredient (API).
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-methoxybenzylamine from this compound
This protocol details a common two-step process for the synthesis of 3-chloro-4-methoxybenzylamine, a key intermediate for Avanafil. The process involves the chlorination of the starting alcohol followed by amination.[1]
Step 1: Synthesis of 3-Chloro-4-methoxybenzyl chloride
-
In a suitable reaction vessel, dissolve this compound in tetrahydrofuran (THF).
-
To this solution, add phosphorus oxychloride (POCl₃) with the molar ratio of the alcohol to phosphorus oxychloride maintained at approximately 1:1 to 1:1.5.[1][2]
-
Stir the reaction mixture at a temperature of 35-45°C.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.
Step 2: Synthesis of 3-Chloro-4-methoxybenzylamine
-
Dissolve the 3-chloro-4-methoxybenzyl chloride obtained in the previous step in ethanol.
-
Add urotropine (hexamethylenetetramine) to the solution, with a molar ratio of benzyl chloride to urotropine of 1:1 to 1:1.2.[1][2]
-
Heat the reaction mixture to 60-75°C and stir until the formation of the quaternary ammonium salt is complete.[2][3]
-
Hydrolyze the quaternary ammonium salt by adding hydrochloric acid and heating the mixture to 40-50°C.[1][2]
-
After hydrolysis, adjust the pH of the solution to above 7 using potassium hydroxide.[1]
-
The target compound, 3-chloro-4-methoxybenzylamine, can then be isolated, for instance, by distillation.[2]
Protocol 2: Synthesis of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate
This protocol describes the nucleophilic substitution reaction between 3-chloro-4-methoxybenzylamine and a pyrimidine derivative, a crucial step in constructing the Avanafil core structure.
-
In a reaction flask, dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent like toluene.[4]
-
Add (3-chloro-4-methoxyphenyl)methanamine hydrochloride or the corresponding malate salt to the solution.[4]
-
Add an aqueous solution of sodium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide.[4]
-
Stir the reaction mixture at 25-30°C for approximately 8 hours.[4]
-
After the reaction is complete, as monitored by TLC, add water to the reaction mixture.
-
Separate the organic layer, wash it with water, and then concentrate it to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent like methanol to yield ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the Avanafil intermediate starting from this compound.
Table 1: Synthesis of 3-Chloro-4-methoxybenzylamine
| Parameter | Value | Reference |
| Starting Material | This compound | [1][2] |
| Key Reagents | POCl₃, Urotropine, HCl, KOH | [1][2] |
| Solvents | THF, Ethanol | [1][2] |
| Reaction Temperature | Step 1: 35-45°C; Step 2: 60-75°C (salt formation), 40-50°C (hydrolysis) | [2][3] |
| Molar Ratios | Alcohol:POCl₃ (1:1-1.5); Benzyl chloride:Urotropine (1:1-1.2) | [1][2] |
| Overall Yield | 72-85% | [2][5] |
| Reported Purity | ≥ 99.3% | [2][5] |
Table 2: Synthesis of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate
| Parameter | Value | Reference |
| Starting Materials | 3-Chloro-4-methoxybenzylamine salt, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | [4] |
| Key Reagents | Sodium Carbonate, Tetrabutylammonium Bromide | [4] |
| Solvent | Toluene, Water | [4] |
| Reaction Temperature | 25-30°C | [4] |
| Reaction Time | 8 hours | [4] |
| Reaction Yield | 89% (for a related process) | [6] |
Signaling Pathway and Experimental Workflow
The synthesis of the key Avanafil intermediate from this compound can be visualized as a sequential workflow.
Caption: Synthetic workflow from this compound to a key Avanafil intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate | 330785-81-4 | FNA78581 [biosynth.com]
Application Note and Experimental Protocol: Oxidation of (3-chloro-4-methoxyphenyl)methanol to 3-Chloro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the selective oxidation of the primary benzylic alcohol, (3-chloro-4-methoxyphenyl)methanol, to its corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde. The described method utilizes Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent that offers high yields and a straightforward work-up procedure.[1][2][3] This protocol is suitable for laboratory-scale synthesis and is particularly advantageous when dealing with substrates containing sensitive functional groups due to its neutral pH and room temperature conditions.[1]
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. Benzaldehydes, in particular, are valuable precursors for a wide array of molecular scaffolds. The substrate, this compound, possesses electron-donating (methoxy) and electron-withdrawing (chloro) groups, making it a representative model for the oxidation of substituted benzyl alcohols. While various methods exist for this conversion, including those based on chromium reagents (e.g., PCC) or Swern-type oxidations, these often involve toxic materials or harsh reaction conditions.[4][5][6][7] The Dess-Martin periodinane (DMP) oxidation presents a milder and more environmentally benign alternative, avoiding the use of heavy metals.[2][8] This protocol details the efficient conversion of this compound to 3-chloro-4-methoxybenzaldehyde using DMP.
Key Experiment: Dess-Martin Oxidation
The central experiment involves the oxidation of the primary alcohol to an aldehyde using Dess-Martin periodinane in a chlorinated solvent. The reaction proceeds at room temperature and is typically complete within a few hours.[1]
Experimental Protocol
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber and appropriate eluent (e.g., ethyl acetate/hexane mixture)
-
UV lamp for TLC visualization
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous dichloromethane (10 volumes relative to the substrate).
-
To the stirred solution, add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system would be a 3:7 mixture of ethyl acetate and hexane. The reaction is generally complete within 2 to 4 hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and an aqueous solution of sodium thiosulfate to reduce the excess periodinane.
-
Stir the biphasic mixture until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-chloro-4-methoxybenzaldehyde.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the quantitative data for the experimental protocol.
| Parameter | Value |
| Starting Material | This compound (1.0 eq.) |
| Oxidizing Agent | Dess-Martin periodinane (1.2 eq.) |
| Solvent | Anhydrous Dichloromethane (10 vol.) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours (monitored by TLC) |
| Expected Yield | High |
| Work-up Reagents | Saturated aq. NaHCO₃, aq. Na₂S₂O₃ |
| Purification Method | Column Chromatography (if required) |
Experimental Workflow
Caption: Experimental workflow for the oxidation of this compound.
Safety Precautions
-
Dess-Martin periodinane is potentially explosive upon impact or heating; handle with care.[1]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 5. ijsart.com [ijsart.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-4-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-chloro-4-methoxybenzylamine, a key intermediate in the pharmaceutical industry. The described protocol starts from (3-chloro-4-methoxyphenyl)methanol and proceeds via a two-step sequence involving a chlorination followed by a Delepine reaction. This method is noted for its high yield and purity, making it well-suited for industrial production.[1][2] This application note includes detailed experimental protocols, tabulated quantitative data for easy reference, and workflow diagrams to ensure clarity and reproducibility.
Introduction
3-Chloro-4-methoxybenzylamine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this intermediate with high purity is of utmost importance for drug development and manufacturing. The synthetic route detailed herein involves the conversion of this compound to 3-chloro-4-methoxybenzyl chloride, which is then transformed into the target primary amine using hexamethylenetetramine in a Delepine reaction. This classical method is well-established, utilizing readily available reagents, and offers a robust and high-yielding pathway for large-scale synthesis.[1][3][4]
Overall Synthesis Pathway
The synthesis is a two-step process starting from the corresponding benzyl alcohol. The hydroxyl group is first converted into a more reactive leaving group (a chloride), which then undergoes nucleophilic substitution with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine.[1][4]
Caption: Overall reaction pathway for the synthesis of 3-chloro-4-methoxybenzylamine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the large-scale synthesis of 3-chloro-4-methoxybenzylamine.
| Parameter | Step 1: Chlorination | Step 2: Amination (Delepine Reaction) | Overall |
| Starting Material | This compound | 3-chloro-4-methoxybenzyl chloride | This compound |
| Key Reagents | Phosphorus oxychloride (POCl₃), Tetrahydrofuran (THF) | Hexamethylenetetramine, Ethanol, Hydrochloric acid (HCl), Potassium hydroxide (KOH) | - |
| Molar Ratio (Reagent:Substrate) | 1.0-1.5 : 1 (POCl₃ : Alcohol)[1] | 1.0-1.2 : 1 (Hexamethylenetetramine : Chloride)[1] | - |
| Reaction Temperature | 35-45°C[1][3] | Salt Formation: 60-75°C, Hydrolysis: 40-50°C[1][3][5] | - |
| Reported Yield | - | - | 72-85%[1][2] |
| Reported Purity | - | - | ≥ 99.3%[1][2] |
Experimental Protocols
Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride
This protocol details the chlorination of this compound using phosphorus oxychloride.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for synthesis under anhydrous conditions.
Procedure:
-
In a suitable reaction vessel, dissolve this compound in tetrahydrofuran.
-
Slowly add phosphorus oxychloride (1.0-1.5 molar equivalents) to the solution while maintaining the temperature between 35-45°C.[1][3]
-
Stir the reaction mixture at this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding it to a cooled aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-4-methoxybenzyl chloride. The crude product can often be used in the next step without further purification.
Caption: Experimental workflow for the chlorination of this compound.
Step 2: Synthesis of 3-chloro-4-methoxybenzylamine (Delepine Reaction)
This protocol describes the conversion of 3-chloro-4-methoxybenzyl chloride to 3-chloro-4-methoxybenzylamine.
Materials:
-
3-chloro-4-methoxybenzyl chloride
-
Hexamethylenetetramine (urotropin)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Standard laboratory glassware and equipment for synthesis and distillation.
Procedure:
a) Formation of the Quaternary Ammonium Salt
-
Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.
-
Add hexamethylenetetramine (1.0-1.2 molar equivalents).[1][3]
-
Heat the mixture to 60-75°C and stir until the formation of the quaternary ammonium salt is complete, which typically precipitates out of the solution.[1][3]
-
Cool the mixture and filter the precipitate.
-
Wash the collected solid with cold ethanol and dry.
b) Hydrolysis of the Quaternary Ammonium Salt
-
Suspend the dried quaternary ammonium salt in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid.
-
After hydrolysis is complete (monitor by TLC or LC-MS), cool the reaction mixture.
c) Isolation and Purification
-
Adjust the pH of the solution to be basic (pH > 7) with a potassium hydroxide solution.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
For large-scale purification to achieve high purity (≥ 99.3%), distillation of the final product is recommended.[1]
Caption: Experimental workflow for the Delepine reaction to synthesize 3-chloro-4-methoxybenzylamine.
Safety Precautions
-
Phosphorus oxychloride and concentrated hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
The chlorination reaction can be exothermic; therefore, controlled addition of reagents is crucial.
-
All organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The presented two-step synthesis of 3-chloro-4-methoxybenzylamine from this compound is a reliable and high-yielding method suitable for large-scale production. The detailed protocols and quantitative data provided in this application note are intended to facilitate the successful implementation of this synthesis in a research or industrial setting, ensuring a consistent output of high-purity product.
References
Application Notes and Protocols: Catalytic Applications of (3-chloro-4-methoxyphenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of (3-chloro-4-methoxyphenyl)methanol and its derivatives. While direct catalytic use of the parent alcohol is primarily in oxidation reactions, its derivatives are crucial intermediates in the synthesis of high-value pharmaceutical compounds, where catalytic methods are employed for their efficient preparation.
Section 1: Catalytic Oxidation of this compound
The selective oxidation of this compound to its corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde, is a valuable transformation in organic synthesis. This aldehyde is a precursor for various fine chemicals and pharmaceutical intermediates. Several catalytic systems have been developed for the efficient and selective oxidation of benzyl alcohols, which are applicable to this substrate.
Application: Synthesis of 3-chloro-4-methoxybenzaldehyde
The controlled oxidation of the primary alcohol to the aldehyde is a key step that avoids over-oxidation to the carboxylic acid. Catalytic methods offer a greener and more efficient alternative to stoichiometric heavy-metal oxidants.
Data Presentation: Comparison of Catalytic Oxidation Protocols
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| CuI/DMAP/TEMPO | O₂ | Acetonitrile | Room Temp. | 3 | >95 | >99 | [1] |
| Fe(NO₃)₃·9H₂O | - | Neat | 100 | 6 | ~90 | ~95 | [2][3] |
| Eosin Y/Blue LEDs | O₂ | Acetonitrile | Room Temp. | 12 | 85-95 | >99 | [4] |
| Octamolybdate/BTEAC | H₂O₂ | Water | Reflux | 1 | High | High | [5] |
Note: Data for substituted benzyl alcohols has been adapted to represent expected outcomes for this compound.
Experimental Protocol: Copper-Catalyzed Aerobic Oxidation
This protocol is adapted from a general method for the aerobic oxidation of benzyl alcohols.[1]
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
4-Dimethylaminopyridine (DMAP)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Acetonitrile (CH₃CN)
-
Oxygen balloon
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), CuI (0.1 mmol, 10 mol%), DMAP (0.1 mmol, 10 mol%), and TEMPO (0.01 mmol, 1 mol%).
-
Add acetonitrile (3 mL) to the flask.
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-4-methoxybenzaldehyde.
Experimental Workflow Diagram
Caption: Workflow for the copper-catalyzed aerobic oxidation of this compound.
Section 2: Catalytic Synthesis of 3-chloro-4-methoxybenzenemethanamine
3-chloro-4-methoxybenzenemethanamine is a key derivative of this compound and a crucial intermediate in the synthesis of the pharmaceutical agent Avanafil.[6][7] While several synthetic routes exist, the catalytic hydrogenation of the corresponding nitrile, 3-chloro-4-methoxybenzonitrile, offers an efficient and atom-economical approach.
Application: Intermediate for Avanafil Synthesis
The primary application of 3-chloro-4-methoxybenzenemethanamine is as a building block in the synthesis of Avanafil, a selective PDE5 inhibitor.[6]
Data Presentation: Comparison of Catalytic Nitrile Hydrogenation Protocols
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Ni/NiO@C | H₂ | Methanolic Ammonia | 120 | 10 | >99 |[8] | | Raney®-Ni | H₂ | Varies | 80 | 80 | High |[9] | | RuCl₃-TPPTS | H₂ | Biphasic (aq/org) | 80-120 | 30-50 | >99 |[10] |
Note: Data for substituted benzonitriles has been adapted to represent expected outcomes for 3-chloro-4-methoxybenzonitrile.
Experimental Protocol: Nickel-Catalyzed Nitrile Hydrogenation
This protocol is adapted from a general method for the hydrogenation of aromatic nitriles using a carbon-coated nickel catalyst.[8]
Materials:
-
3-chloro-4-methoxybenzonitrile
-
Ni/NiO@C catalyst
-
Methanolic ammonia solution (2M)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, combine 3-chloro-4-methoxybenzonitrile (5 mmol) and the Ni/NiO@C catalyst (10 mg).
-
Add methanolic ammonia solution (5 mL, 2M).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10 bar.
-
Heat the reaction mixture to 120°C and stir for 4 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
Filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or crystallization to yield 3-chloro-4-methoxybenzenemethanamine.
Logical Relationship Diagram: Synthesis of Avanafil Intermediate
Caption: Key catalytic steps in the synthesis of an Avanafil intermediate starting from this compound.
Section 3: Application in Pharmaceutical Synthesis: Avanafil
As previously mentioned, a key derivative, 3-chloro-4-methoxybenzenemethanamine, is a critical raw material in the multi-step synthesis of Avanafil.[7] A pivotal, though not strictly catalytic, step involves the nucleophilic substitution reaction of this amine with a pyrimidine derivative.
Experimental Protocol: Synthesis of an Avanafil Precursor
This protocol describes the synthesis of ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate, a key precursor to Avanafil.[7]
Materials:
-
3-chloro-4-methoxybenzenemethanamine hydrochloride
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
N,N-dimethylformamide (DMF)
-
Triethylamine
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in DMF in a reaction flask.
-
Add 3-chloro-4-methoxybenzenemethanamine hydrochloride to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add triethylamine to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water and ethyl acetate to the flask for workup.
-
Perform a liquid-liquid extraction, separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product to yield the pure pyrimidine derivative.
Signaling Pathway: Mechanism of Action of Avanafil (PDE5 Inhibition)
Avanafil, synthesized from a derivative of this compound, functions by inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[6]
Caption: Mechanism of action of Avanafil through the inhibition of the PDE5 signaling pathway.
References
- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 3. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 5. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (3-chloro-4-methoxyphenyl)methanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (3-chloro-4-methoxyphenyl)methanol as a key building block in the synthesis of pharmaceuticals. The primary focus is on its role in the preparation of 3-chloro-4-methoxybenzenemethanamine, a crucial intermediate for the synthesis of Avanafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor.
Introduction
This compound is a substituted benzyl alcohol derivative whose structural features make it a valuable starting material in medicinal chemistry. The presence of the chloro and methoxy groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[1] Its principal application lies in the multi-step synthesis of Avanafil, an FDA-approved medication for the treatment of erectile dysfunction.[1][2][3]
The synthetic strategy involves the conversion of this compound to 3-chloro-4-methoxybenzenemethanamine, which then serves as a core component in the construction of the Avanafil molecule.[1][3][4]
Synthetic Pathway Overview
The conversion of this compound to 3-chloro-4-methoxybenzenemethanamine is typically achieved through a two-step process:
-
Chlorination: The hydroxyl group of the benzyl alcohol is replaced with a chlorine atom to form 3-chloro-4-methoxybenzyl chloride.
-
Amination: The resulting benzyl chloride is then converted to the primary amine, 3-chloro-4-methoxybenzenemethanamine.
This intermediate is subsequently used in the synthesis of Avanafil.
Experimental Protocols
Synthesis of 3-chloro-4-methoxybenzyl chloride from this compound
This protocol details the chlorination of this compound to yield 3-chloro-4-methoxybenzyl chloride.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in tetrahydrofuran.
-
With stirring, carefully add phosphorus oxychloride (1.0-1.5 molar equivalents) to the solution.[4]
-
Heat the reaction mixture to 35-45°C.[4]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[1]
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-4-methoxybenzyl chloride.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Reagent | Phosphorus oxychloride (POCl₃) | [4] |
| Molar Ratio (Alcohol:POCl₃) | 1 : 1.0-1.5 | [4] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Reaction Temperature | 35-45 °C | [4] |
| Work-up | Aqueous work-up and extraction | [4] |
Synthesis of 3-chloro-4-methoxybenzenemethanamine from 3-chloro-4-methoxybenzyl chloride
This protocol describes the conversion of 3-chloro-4-methoxybenzyl chloride to 3-chloro-4-methoxybenzenemethanamine via the Delepine reaction.[3]
Materials:
-
3-chloro-4-methoxybenzyl chloride
-
Hexamethylenetetramine (urotropine)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol in a round-bottom flask.
-
Add hexamethylenetetramine (1.0-1.2 molar equivalents) to the solution.[1][4]
-
Heat the mixture to 60-75°C to form the quaternary ammonium salt.[4]
-
Monitor the formation of the precipitate.
-
Once the salt formation is complete, cool the mixture and filter the precipitate.
-
Wash the collected solid with cold ethanol and dry.
-
For the hydrolysis, suspend the quaternary ammonium salt in a mixture of ethanol and hydrochloric acid.
-
Heat the mixture to 40-50°C.[1]
-
After hydrolysis is complete (monitored by TLC), cool the reaction mixture.
-
Adjust the pH of the solution to be basic (pH > 7) with potassium hydroxide.[1]
-
Isolate the product, 3-chloro-4-methoxybenzenemethanamine, which can be further purified by distillation or chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-chloro-4-methoxybenzyl chloride | [4] |
| Reagent | Hexamethylenetetramine | [4] |
| Molar Ratio (Chloride:Urotropine) | 1 : 1.0-1.2 | [1][4] |
| Solvent | Ethanol | [4] |
| Salt Formation Temperature | 60-75 °C | [4] |
| Hydrolysis Reagent | Hydrochloric acid | [1] |
| Hydrolysis Temperature | 40-50 °C | [1] |
| Basification | Potassium hydroxide | [1] |
Application in the Synthesis of Avanafil
3-chloro-4-methoxybenzenemethanamine hydrochloride is a key raw material in the multi-step synthesis of Avanafil.[1] One of the critical steps involves a nucleophilic substitution reaction with a pyrimidine derivative.[1]
Illustrative Reaction Step:
In a reaction flask, ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate is dissolved in N,N-dimethylformamide (DMF).[1] 3-chloro-4-methoxybenzenemethanamine hydrochloride is added, and the mixture is cooled.[1] Triethylamine is then slowly added to facilitate the reaction.[1]
Data Presentation
Physicochemical Properties of 3-chloro-4-methoxybenzenemethanamine
| Property | Value | Unit | Reference |
| Molecular Formula | C₈H₁₀ClNO | - | [5][6] |
| Molecular Weight | 171.626 | g/mol | [5][6] |
| Boiling Point | 263.5 at 760 mmHg | °C | [5][6] |
| Density | 1.18 (Predicted) | g/cm³ | [5] |
| Flash Point | 113.2 | °C | [5][6] |
| pKa | 9.01 ± 0.10 (Predicted) | - | [5][6] |
Expected Spectroscopic Data for 3-chloro-4-methoxybenzenemethanamine
| Technique | Expected Data | Reference |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, aminomethyl protons, and the amine proton. | [7] |
| ¹³C NMR | Signals for the aromatic carbons, the methoxy carbon, and the aminomethyl carbon. | [7] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the molecule. | [7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption bands indicative of N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and C-Cl stretching. | [7] |
Visualizations
Signaling Pathway of Avanafil (PDE-5 Inhibition)
Caption: Mechanism of action of Avanafil via PDE-5 inhibition.
Experimental Workflow for the Synthesis of 3-chloro-4-methoxybenzenemethanamine
Caption: Workflow for the synthesis of 3-chloro-4-methoxybenzenemethanamine.
References
Protecting Group Strategies for the Hydroxyl Group in (3-Chloro-4-methoxyphenyl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the hydroxyl group in (3-chloro-4-methoxyphenyl)methanol. The selection of an appropriate protecting group is critical in multi-step organic synthesis to ensure the stability of the hydroxyl group under various reaction conditions while allowing for its selective removal at a later stage. This guide focuses on three commonly employed protecting groups: tert-Butyldimethylsilyl (TBDMS), Benzyl (Bn), and Acetate (Ac).
Introduction to Protecting Group Strategies
In the synthesis of complex organic molecules, functional groups often need to be temporarily masked or "protected" to prevent them from undergoing unwanted reactions. The hydroxyl group in this compound, a benzylic alcohol, is susceptible to oxidation, substitution, and acidic or basic conditions. The choice of a suitable protecting group depends on the planned subsequent reaction steps and the desired orthogonality of deprotection. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups in the molecule.
This guide compares the application of TBDMS, Benzyl, and Acetate protecting groups for this compound, providing detailed protocols and a decision-making framework to aid in the selection of the most appropriate strategy for your synthetic needs.
General Workflow for Hydroxyl Group Protection and Deprotection
The overall strategy for utilizing a protecting group for a hydroxyl functional group involves a two-step sequence: the protection of the alcohol and, after subsequent chemical transformations, the deprotection to regenerate the alcohol.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-chloro-4-methoxyphenyl)methanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (3-chloro-4-methoxyphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The most common and straightforward method is the reduction of 3-chloro-4-methoxybenzaldehyde. This transformation is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol.[1][2] This method is highly effective for converting aldehydes to primary alcohols with high selectivity.[3]
Q2: My final product is an oil, but literature suggests it should be a solid. What could be the issue?
A2: this compound has a melting point around 56-60 °C. If your product is an oil at room temperature, it is likely due to the presence of impurities. Common impurities include residual solvent or unreacted 3-chloro-4-methoxybenzaldehyde. Purification via column chromatography or recrystallization is recommended to obtain the pure, solid product.
Q3: How can I effectively monitor the progress of the reduction reaction?
A3: The reaction progress can be easily monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The starting material, 3-chloro-4-methoxybenzaldehyde, is less polar than the product, this compound. Therefore, on the TLC plate, the aldehyde spot will have a higher Rf value (travel further up the plate) than the alcohol spot. The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Sodium borohydride is the primary chemical hazard. It is flammable and can react with water to produce hydrogen gas, which is flammable and explosive. Always handle NaBH₄ in a well-ventilated fume hood and away from water and acids until the quenching step. The reaction should be cooled in an ice bath before the addition of NaBH₄ as the reduction is exothermic.[4] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.
Troubleshooting Guide
Problem 1: Consistently low yield of this compound.
| Potential Cause | Troubleshooting & Optimization Solution |
| Degraded Reducing Agent | Sodium borohydride (NaBH₄) can degrade over time, especially if not stored in a dry environment. Use a freshly opened bottle of NaBH₄ or test the activity of your current stock on a small scale. |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction by TLC until the starting aldehyde has been completely consumed. Consider increasing the reaction time or allowing the mixture to slowly warm to room temperature after the initial addition of NaBH₄. |
| Suboptimal Stoichiometry | While a stoichiometric amount of NaBH₄ is theoretically 0.25 equivalents (since each molecule delivers 4 hydrides), it is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.[4] |
| Product Loss During Work-up | The product has some water solubility. During the aqueous work-up and extraction, ensure you perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate to maximize recovery from the aqueous layer. Washing the combined organic layers with brine can also help reduce the amount of dissolved water and improve yield.[4] |
| Improper Quenching | Adding water or acid too quickly to quench excess NaBH₄ can lead to vigorous foaming and potential loss of product. Perform the quenching step slowly in an ice bath. |
Problem 2: The reaction is very slow or does not start.
| Potential Cause | Troubleshooting & Optimization Solution |
| Inactive Reducing Agent | As mentioned above, the NaBH₄ may have lost its reactivity. Use a fresh supply. |
| Low Temperature | While initial addition at 0 °C is recommended for control, some reductions may be slow at this temperature. After the exothermic reaction has subsided, the ice bath can be removed to allow the reaction to proceed at room temperature. |
| Solvent Choice | Methanol and ethanol are excellent solvents for this reaction. Using aprotic solvents like THF or DCM without a phase-transfer catalyst can result in a very slow or incomplete reaction as the borohydride salt has low solubility. |
Problem 3: The final product contains significant impurities.
| Potential Cause | Troubleshooting & Optimization Solution |
| Unreacted Starting Material | This indicates an incomplete reaction. See "Problem 1" for solutions. The aldehyde can be removed by purification. |
| Formation of Borate Esters | During the reaction, borate ester intermediates are formed. The work-up step, which typically involves adding water or a weak acid, hydrolyzes these esters to release the final alcohol product. Ensure the work-up is thorough. |
| Contaminated Starting Material | The purity of the initial 3-chloro-4-methoxybenzaldehyde is crucial. If it contains acidic impurities, they can neutralize the hydride reagent. Ensure the starting material is of high purity. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol describes the reduction of 3-chloro-4-methoxybenzaldehyde using sodium borohydride.
Data Presentation: Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-chloro-4-methoxybenzaldehyde | 170.59 | 5.00 g | 29.3 mmol | 1.0 |
| Methanol (MeOH) | 32.04 | 100 mL | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.33 g | 35.2 mmol | 1.2 |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~150 mL | - | - |
| Saturated NaCl solution (Brine) | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - |
Methodology
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (29.3 mmol) of 3-chloro-4-methoxybenzaldehyde in 100 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to near 0 °C.
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Reduction: Slowly add 1.33 g (35.2 mmol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until gas evolution ceases and the pH is slightly acidic (pH ~6).
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Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add 50 mL of water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
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Washing & Drying: Combine all organic layers and wash them once with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to yield pure this compound.
Visualizations
References
Technical Support Center: Purification of Crude (3-chloro-4-methoxyphenyl)methanol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (3-chloro-4-methoxyphenyl)methanol by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My crude this compound is an oil/low-melting solid. Can I still use recrystallization?
A1: Yes, recrystallization can still be an effective purification method. This compound is reported to be a liquid or low-melting solid at room temperature.[1] If your crude material is an oil, you may need to induce crystallization. This can be achieved by:
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Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates a rough surface that can promote nucleation.
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Seeding: Introduce a tiny crystal of pure this compound to the cooled solution. This provides a template for crystal growth.
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Lowering the Temperature: Cool the solution in an ice bath or refrigerator after it has slowly cooled to room temperature.
Q2: What is the best solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on the polarity of the molecule (a substituted benzyl alcohol), suitable solvent systems could include:
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Single Solvents: Isopropanol, ethanol, or toluene.
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Solvent Pairs: A combination of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which the compound is less soluble). Common pairs include ethanol/water, isopropanol/water, or toluene/heptane. The use of a solvent pair allows for fine-tuning of the solvent polarity to achieve optimal crystallization.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the chosen solvent is not ideal. To resolve this:
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Reheat the solution until the oil redissolves completely.
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Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water mixture) to decrease the supersaturation.
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Allow the solution to cool much more slowly. Insulating the flask can help with this.
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If the problem persists, consider using a different solvent system.
Q4: I have a very low yield of purified product after recrystallization. What are the possible causes?
A4: Low recovery can be due to several factors:
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Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.
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Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.
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Incomplete crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation. An ice bath can be used after the solution has reached room temperature.
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Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive volume can redissolve some of the product.
Q5: My purified this compound is still not pure. What can I do?
A5: If impurities are still present after one recrystallization, a second recrystallization step may be necessary. Ensure that you are allowing the crystals to form slowly, as rapid crystal growth can trap impurities within the crystal lattice. If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove it.
Q6: What are the common impurities in crude this compound?
A6: Common impurities can arise from the starting materials and side reactions during synthesis. The synthesis of this compound can involve the chlorination of 4-methoxybenzyl alcohol or the reduction of 3-chloro-4-methoxybenzaldehyde.[2] Therefore, potential impurities could include:
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Unreacted starting materials (e.g., 4-methoxybenzyl alcohol, 3-chloro-4-methoxybenzaldehyde).
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Over-chlorinated byproducts.
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Byproducts from the reducing agent.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₈H₉ClO₂ | |
| Molecular Weight | 172.61 g/mol | |
| Physical Form | Liquid | |
| Density | 1.274 g/mL at 25 °C | |
| Boiling Point | >110 °C | |
| Predicted logP | 1.84 |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the general procedure for recrystallizing this compound using a single solvent (e.g., isopropanol).
Materials:
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Crude this compound
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Isopropanol (or other suitable solvent)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass rod
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Ice bath
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of isopropanol to the flask.
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Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point. Avoid adding a large excess of solvent.
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If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
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If there are insoluble impurities or activated charcoal, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
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Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold isopropanol.
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Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Solvent Pair Recrystallization
This protocol describes the use of a solvent pair (e.g., ethanol and water) for recrystallization.
Materials:
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Crude this compound
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Ethanol ("good" solvent)
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Water ("poor" solvent)
-
Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass rod
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Ice bath
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
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Heat the solution to boiling.
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Slowly add hot water dropwise to the boiling solution until a slight cloudiness (turbidity) persists.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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If necessary, perform a hot gravity filtration to remove any insoluble impurities.
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Allow the solution to cool slowly to room temperature.
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Cool the flask in an ice bath to complete the crystallization process.
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Collect the purified crystals by vacuum filtration.
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Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the crystals.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of (3-chloro-4-methoxyphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-chloro-4-methoxyphenyl)methanol. It is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for the synthesis of this compound is the reduction of 3-chloro-4-methoxybenzaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[1][2] This method is favored for its high chemoselectivity, efficiently reducing the aldehyde group while leaving other functional groups intact.[2]
Q2: What are the primary side reactions to be aware of during the synthesis?
The main side reactions of concern are the Cannizzaro reaction and the formation of a bis-ether byproduct.
-
Cannizzaro Reaction: This disproportionation reaction occurs under strongly basic conditions where two molecules of the aldehyde react to form one molecule of the corresponding carboxylic acid (3-chloro-4-methoxybenzoic acid) and one molecule of the desired alcohol.[3][4][5][6] This is particularly relevant for aldehydes like 3-chloro-4-methoxybenzaldehyde that lack alpha-hydrogens.[4][6]
-
Ether Formation: The self-condensation of two molecules of the product, this compound, can lead to the formation of bis(3-chloro-4-methoxyphenyl)methyl ether. This is typically promoted by acidic conditions or elevated temperatures.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][7] By spotting the reaction mixture alongside the starting material (3-chloro-4-methoxybenzaldehyde), you can observe the disappearance of the starting material spot and the appearance of the product spot, which will have a different Rf value.
Q4: What are the typical purification methods for the final product?
The most common methods for purifying this compound are recrystallization and column chromatography.
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Recrystallization: This technique is effective if the product is a solid at room temperature and there are significant differences in solubility between the product and impurities in a chosen solvent system.[8][9]
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Column Chromatography: This is a more versatile method for separating the desired alcohol from unreacted starting material, the carboxylic acid from the Cannizzaro reaction, and any ether byproducts.[8][10]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction closely using TLC until the starting aldehyde is consumed. If the reaction stalls, consider adding a small additional portion of the reducing agent. | Increased conversion of the starting material to the desired product. |
| Side Reactions | Cannizzaro Reaction: Ensure the reaction medium is not strongly basic. If a basic workup is required, perform it at low temperatures and for a minimal duration. Ether Formation: Avoid acidic conditions and high temperatures during the reaction and workup. | Minimized formation of byproducts, leading to a higher yield of the desired alcohol. |
| Product Loss During Workup | During aqueous extraction, ensure the correct layers are collected and combined. Multiple extractions with an appropriate organic solvent will maximize the recovery of the product. | Improved recovery of the synthesized alcohol. |
| Degradation of Reducing Agent | Use fresh, high-quality sodium borohydride. Ensure it has been stored in a dry environment. | Consistent and effective reduction of the aldehyde. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Identification | Mitigation and Removal |
| Unreacted 3-chloro-4-methoxybenzaldehyde | Appears as a separate spot on TLC with a different Rf value than the product. Can be identified by GC-MS.[11] | Ensure the reaction goes to completion. Can be removed by column chromatography or careful recrystallization. |
| 3-chloro-4-methoxybenzoic acid | This acidic byproduct can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup.[3] It can also be separated by column chromatography. | Removal of the acidic impurity, leading to a purer final product. |
| Bis(3-chloro-4-methoxyphenyl)methyl ether | This non-polar byproduct will have a distinct spot on TLC. Its presence can be confirmed by GC-MS analysis. | Avoid acidic conditions and high temperatures. Can be separated from the more polar alcohol product by column chromatography. |
Quantitative Data on Side Reactions
While specific quantitative data for the side reactions of 3-chloro-4-methoxybenzaldehyde are not extensively published, the following tables provide illustrative data based on studies of similar substituted benzaldehydes.
Table 1: Estimated Yield of Cannizzaro Products under Varying Base Concentrations
| Base (NaOH) Concentration | Starting Aldehyde | Approx. Yield of Alcohol (%) | Approx. Yield of Carboxylic Acid (%) |
| 1 M | p-chlorobenzaldehyde | 5-10 | 5-10 |
| 5 M | p-chlorobenzaldehyde | 25-35 | 25-35 |
| 10 M | p-chlorobenzaldehyde | 40-50 | 40-50 |
Note: Data is estimated based on the general understanding that higher base concentrations favor the Cannizzaro reaction.[5]
Table 2: Estimated Formation of Bis-ether Byproduct at Different Temperatures
| Reaction Temperature | Catalyst/Conditions | Approx. Yield of Bis-ether (%) |
| Room Temperature | Mildly acidic (e.g., silica gel) | < 1-2 |
| 50 °C | Mildly acidic | 5-10 |
| 100 °C | Mildly acidic | > 20 |
Note: Data is illustrative and based on the general principle that higher temperatures and acidic conditions promote etherification.
Experimental Protocols
Protocol 1: Synthesis of this compound via NaBH₄ Reduction
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Dissolution: In a round-bottom flask, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in methanol (10 volumes).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add 1N HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with dichloromethane (3 x 10 volumes).
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Workup Procedure to Minimize Cannizzaro Byproducts
If there is a concern about the presence of 3-chloro-4-methoxybenzoic acid due to basic conditions:
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After the extraction step in Protocol 1, wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 10 volumes).
-
This will extract the acidic byproduct into the aqueous layer.
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Proceed with the water and brine washes as described above.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Overview of desired reaction and potential side reactions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. studylib.net [studylib.net]
- 3. rsc.org [rsc.org]
- 4. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. ncert.nic.in [ncert.nic.in]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for the chlorination of 4-methoxybenzyl alcohol
Technical Support Center: Optimizing Chlorination of 4-Methoxybenzyl Alcohol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the chlorination of 4-methoxybenzyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What are the most common methods for chlorinating 4-methoxybenzyl alcohol?
A1: Several reliable methods are available for the chlorination of 4-methoxybenzyl alcohol. The choice of method often depends on the desired scale, available reagents, and sensitivity of other functional groups in the starting material. Commonly employed methods include:
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Thionyl Chloride (SOCl₂): A classic and effective method, often performed in a non-polar solvent like chloroform.[1]
-
2,4,6-Trichloro-1,3,5-triazine (TCT) with a DMSO catalyst: This offers a rapid and highly chemoselective method under neutral conditions, suitable for substrates with acid-labile functional groups.[2][3]
-
Sulfonyl Chlorides (MsCl or TsCl) with an organic base (e.g., DBU): This provides a non-acidic and mild alternative for the chlorination reaction.[4]
-
Lewis Acids (e.g., AlCl₃): Aluminum chloride can be an efficient and low-cost reagent for this transformation.[5]
Q2: My reaction is not going to completion. What are the possible causes and solutions?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Reagent: Ensure you are using the correct stoichiometry of the chlorinating agent. For instance, with thionyl chloride, a slight excess may be necessary.
-
Reaction Time/Temperature: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). For the TCT/DMSO method, reactions are typically fast (10-40 minutes), while the thionyl chloride method may require refluxing for a couple of hours.[1][2]
-
Poor Quality Reagents/Solvents: Ensure that your reagents are pure and your solvents are anhydrous, as water can quench the chlorinating agents.
-
Inadequate Mixing: For heterogeneous reactions, ensure efficient stirring to maximize contact between reactants.
Q3: I am observing significant side product formation. How can I minimize this?
A3: Side product formation is a common issue. Here are some potential causes and their remedies:
-
Over-reaction/Degradation: The electron-rich nature of the 4-methoxybenzyl system can make it susceptible to side reactions. Avoid excessively high temperatures or prolonged reaction times.
-
Reaction with Solvent: Ensure the solvent is inert under the reaction conditions.
-
Formation of Bis(4-methoxybenzyl) ether: This can occur under acidic conditions. Using a milder, neutral method like TCT/DMSO can mitigate this.[2][3]
-
Formation of Bis(p-methoxybenzyl) sulfite: When using thionyl chloride, the formation of the corresponding sulfite can be a competing reaction. However, for electron-rich benzyl alcohols like 4-methoxybenzyl alcohol, the formation of the chloride is generally favored.
Method-Specific Troubleshooting
Thionyl Chloride (SOCl₂) Method
Q4: My reaction with thionyl chloride is turning dark, and the yield is low. What's happening?
A4: Darkening of the reaction mixture often indicates decomposition. This could be due to the strongly acidic conditions generated by the release of HCl and SO₂.
-
Solution: Consider adding a non-nucleophilic base, like pyridine, to scavenge the generated acid. However, be mindful that this can sometimes lead to the formation of other byproducts. Alternatively, performing the reaction at a lower temperature and slowly adding the thionyl chloride can help control the reaction exotherm and minimize decomposition.
TCT/DMSO Method
Q5: The TCT/DMSO reaction is not proceeding as quickly as reported. Why might this be?
A5: The speed of this reaction is one of its key advantages. If it's slow:
-
Catalyst Activity: Ensure the DMSO is anhydrous. The catalytic cycle relies on the interaction between TCT and DMSO.
-
Reagent Addition Order: The recommended procedure involves pre-stirring TCT and DMSO in an anhydrous solvent before adding the alcohol.[2] This pre-activation step is crucial for the reaction's efficiency.
Sulfonyl Chloride/DBU Method
Q6: I am getting a low yield with the MsCl/DBU method. How can I improve it?
A6: Low yields in this reaction can often be attributed to the stoichiometry and reaction conditions.
-
Base and Sulfonyl Chloride Equivalents: Using an excess of both the base (DBU) and the sulfonyl chloride (MsCl or TsCl) can significantly improve the yield.[4]
-
Reaction Time: While the initial sulfonylation is fast, the subsequent conversion to the chloride may require additional time. Monitor the reaction by TLC.
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride
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Dissolve 4-methoxybenzyl alcohol (1.0 eq) in dry chloroform.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the solution at 0 °C.
-
After the addition is complete, heat the mixture to reflux and stir for 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography.[6][7]
Protocol 2: Chlorination using TCT and DMSO
-
In a round-bottom flask, stir a mixture of 2,4,6-trichloro-1,3,5-triazine (TCT, 1.2 eq) and dimethyl sulfoxide (DMSO, 0.2 eq) in anhydrous acetonitrile at room temperature for 30 minutes.[2]
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Add a solution of 4-methoxybenzyl alcohol (1.0 eq) in anhydrous acetonitrile to the mixture.
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Stir the reaction at room temperature and monitor its completion by TLC (typically 5-10 hours, although other sources suggest 10-40 minutes for similar systems).[2][3]
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic phase with water, then brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by passing it through a short silica gel pad with petroleum ether.[2]
Data Presentation
Table 1: Comparison of Chlorination Methods for 4-Methoxybenzyl Alcohol
| Method | Chlorinating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Thionyl Chloride (SOCl₂) | None | Chloroform | Reflux | 2 h | Not specified | [1] |
| 2 | TCT | DMSO | Acetonitrile | Room Temp. | 5 h | 79 | [2] |
| 3 | Methanesulfonyl Chloride (MsCl) | DBU | Dichloromethane | 0 °C to RT | 10 min | 92 | [4] |
| 4 | p-Toluenesulfonyl Chloride (TsCl) | DBU | Dichloromethane | 0 °C to RT | 10 min | 83 | [4] |
| 5 | Aluminum Chloride (AlCl₃) | - | 1,4-Dioxane | 70 °C | 5 h | >96 (selectivity) | [5] |
Visualizations
Experimental Workflow
References
- 1. Synthesis routes of 4-Methoxybenzyl chloride [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 4. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 5. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
- 6. 824-94-2 Cas No. | 4-Methoxybenzyl chloride | Apollo [store.apolloscientific.co.uk]
- 7. 4-Methoxybenzylchloride | 824-94-2 [chemicalbook.com]
troubleshooting guide for the synthesis of 3-chloro-4-methoxybenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-chloro-4-methoxybenzylamine, a key intermediate in pharmaceutical development. This resource is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for the reductive amination of 3-chloro-4-methoxybenzaldehyde is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of 3-chloro-4-methoxybenzylamine via reductive amination can stem from several factors:
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Incomplete Imine Formation: The initial condensation of 3-chloro-4-methoxybenzaldehyde with an amine source (e.g., ammonia or an ammonium salt) to form the imine is a critical equilibrium-driven step.[1] Insufficient removal of water can shift the equilibrium back towards the starting materials.[1]
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Solution: Consider using a dehydrating agent or azeotropic removal of water if the reaction conditions permit.[1]
-
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Side Reaction - Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to 3-chloro-4-methoxybenzyl alcohol.[1]
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Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and equilibrium.[1]
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Poor Quality of Reagents: Impurities in the starting aldehyde or a decomposed reducing agent can interfere with the reaction.[1]
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Solution: Ensure the purity of your starting materials. The reducing agent should be fresh and stored under appropriate conditions to prevent decomposition.[1]
-
Q2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS/NMR). What are the likely impurities and how can I minimize their formation?
The formation of impurities is a common challenge. The most probable side products include:
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3-chloro-4-methoxybenzyl alcohol: This results from the direct reduction of the starting aldehyde.[1]
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N,N-bis(3-chloro-4-methoxybenzyl)amine (Dimer): This secondary amine is formed from the reaction of the product, 3-chloro-4-methoxybenzylamine, with another molecule of the intermediate imine followed by reduction.
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Minimization: Using a large excess of the ammonia source (e.g., ammonium acetate) can statistically favor the formation of the primary amine.[1] Running the reaction at lower temperatures can also help control the rate of the second alkylation.
-
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Unreacted Starting Material: Incomplete conversion will lead to the presence of 3-chloro-4-methoxybenzaldehyde in the final product.[1]
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Minimization: Monitor the reaction progress using TLC or LC-MS and ensure sufficient reaction time. If the reaction has stalled, consider the troubleshooting steps in Q3.
-
Q3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?
A stalled reaction can be frustrating. Here are some troubleshooting steps:
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Check the Reducing Agent: The reducing agent may have decomposed due to moisture or age.[1]
-
Solution: Add a fresh batch of the reducing agent. It is good practice to use freshly opened or properly stored reagents.[1]
-
-
Verify the pH: The pH of the reaction mixture is crucial. If the medium is too acidic, the starting amine will be fully protonated and rendered non-nucleophilic. If it is too basic, imine formation may be slow.[1]
-
Solution: Monitor and adjust the pH of the reaction mixture. For reductive aminations using borohydride reagents, a slightly acidic pH is generally optimal.[1]
-
-
Increase the Temperature: If the reaction is being run at room temperature, gentle heating may be required to drive it to completion.[1] However, be cautious as higher temperatures can also promote side reactions.
Q4: What is the recommended purification method for 3-chloro-4-methoxybenzylamine?
The purification strategy will depend on the nature and quantity of the impurities.
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Acid-Base Extraction: As a primary amine, the product can be separated from non-basic impurities.[1] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to a pH > 10, and the free amine can be back-extracted into an organic solvent.[1]
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Column Chromatography: For separating the desired product from closely related impurities like the secondary amine dimer, silica gel column chromatography is often effective.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be a suitable method for purification on a larger scale.[4]
Data Presentation
The following table summarizes a comparison of two common synthetic routes to 3-chloro-4-methoxybenzylamine.
| Parameter | Method 1: Reductive Amination | Method 2: From 3-chloro-4-methoxybenzyl alcohol |
| Starting Material | 3-chloro-4-methoxybenzaldehyde | 3-chloro-4-methoxybenzyl alcohol |
| Key Reagents | Ammonium acetate, sodium cyanoborohydride or sodium borohydride.[5] | Phosphorus oxychloride, urotropin, hydrochloric acid, potassium hydroxide.[4][5] |
| Overall Yield | ~61% (for a related α-methyl derivative)[5] | 72-85%[4][5] |
| Reported Purity | Generally a high-purity method, but not explicitly stated for the target molecule.[5] | ≥ 99.3%[4][5] |
| Advantages | Powerful and reliable for C-N bond formation, avoids over-alkylation with careful control.[5] | High reported yield and purity, suitable for large-scale production.[4][5] |
| Disadvantages | Potential for side reactions like aldehyde reduction and dimer formation. Use of toxic cyanoborohydride and its byproducts.[5] | Multi-step process.[5] |
Experimental Protocols
Method 1: Reductive Amination of 3-chloro-4-methoxybenzaldehyde
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Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol (5-10 mL per mmol of aldehyde).[1] Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[1]
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Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 20 °C.[1]
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
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Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.[1] Concentrate the mixture under reduced pressure to remove the methanol. Add water and ethyl acetate to the residue.[1]
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Extraction and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[1] Purify by column chromatography or acid-base extraction as described in Q4.[1]
Method 2: Synthesis from 3-chloro-4-methoxybenzyl alcohol
This method proceeds via a chlorination step followed by the Delepine reaction.
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Chlorination: In a reaction vessel, dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran. Add phosphorus oxychloride (1-1.5 equivalents) to the solution.[5][6] Stir the reaction mixture, and upon completion, work up to isolate the 3-chloro-4-methoxybenzyl chloride intermediate.[7]
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Formation of the Quaternary Ammonium Salt: Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol, and add hexamethylenetetramine (urotropin) (1.0-1.2 molar equivalents).[7] Heat the mixture to 60-75°C to form the corresponding quaternary ammonium salt.[7]
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Hydrolysis: Hydrolyze the quaternary ammonium salt by adding hydrochloric acid and heating the mixture to 40-50°C.[6]
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Work-up and Isolation: After hydrolysis, adjust the pH of the solution to above 7 with potassium hydroxide.[6] The target compound, 3-chloro-4-methoxybenzylamine, can then be obtained via distillation or extraction.[4]
Mandatory Visualization
Caption: A troubleshooting guide for the reductive amination synthesis of 3-chloro-4-methoxybenzylamine.
Caption: Experimental workflow for the synthesis of 3-chloro-4-methoxybenzylamine via reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
preventing byproduct formation in (3-chloro-4-methoxyphenyl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during chemical reactions involving (3-chloro-4-methoxyphenyl)methanol.
Troubleshooting Guides
This section offers solutions to common issues encountered during the oxidation, chlorination, and etherification of this compound.
Oxidation Reactions
Issue: Formation of 3-chloro-4-methoxybenzoic acid as a byproduct during the synthesis of 3-chloro-4-methoxybenzaldehyde.
Primary Cause: Over-oxidation of the starting material or the desired aldehyde product.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Reagent Selection | Use a milder oxidizing agent. Consider reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). | Strong oxidizing agents like potassium permanganate or chromic acid are more likely to oxidize the alcohol to the carboxylic acid. |
| 2. Stoichiometry Control | Carefully control the stoichiometry of the oxidizing agent. Use 1.0 to 1.1 equivalents. | An excess of the oxidizing agent will promote the formation of the carboxylic acid byproduct. |
| 3. Temperature Management | Maintain a low reaction temperature, typically between 0°C and room temperature. | Higher temperatures can increase the rate of over-oxidation. |
| 4. Reaction Monitoring | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde. |
| 5. pH Control | For certain oxidations, buffering the reaction mixture can prevent side reactions. | Acidic or basic conditions can sometimes promote over-oxidation or other side reactions. |
Chlorination Reactions (using POCl₃)
Issue: Presence of unreacted this compound in the final product after chlorination to form 3-chloro-4-methoxybenzyl chloride.
Primary Cause: Incomplete reaction or hydrolysis of the product back to the starting alcohol during workup.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Reagent Ratio | Ensure a sufficient molar excess of phosphorus oxychloride (POCl₃), typically 1.2 to 1.5 equivalents.[1] | An insufficient amount of the chlorinating agent can lead to an incomplete reaction. |
| 2. Reaction Time & Temperature | Increase the reaction time or temperature as needed, monitoring by TLC. A typical temperature range is 35-45°C.[1] | The reaction may require more forcing conditions to go to completion. |
| 3. Anhydrous Conditions | Ensure all glassware is thoroughly dried and use anhydrous solvents. | Moisture will react with POCl₃ and can hydrolyze the benzyl chloride product. |
| 4. Workup Procedure | Quench the reaction by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.[2] | This minimizes the heat generated during quenching, which can promote hydrolysis. Using a weak base like sodium bicarbonate neutralizes the acidic byproducts without being harsh enough to cause significant hydrolysis.[2] |
| 5. Solvent Evaporation | Before workup, remove excess POCl₃ under reduced pressure.[2] | This reduces the exothermicity of the quench and the amount of acidic byproducts that need to be neutralized. |
Etherification Reactions (Williamson Ether Synthesis)
Issue: Formation of bis(3-chloro-4-methoxybenzyl) ether as a byproduct.
Primary Cause: Self-condensation of this compound or reaction of the alkoxide with the newly formed benzyl halide.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Order of Addition | Add the alkyl halide to a pre-formed solution of the alkoxide of this compound. | This ensures that the alkyl halide has a higher probability of reacting with the desired alkoxide rather than the alkoxide reacting with another molecule of the starting alcohol or its chlorinated derivative. |
| 2. Base Selection | Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol. | This ensures complete and rapid formation of the alkoxide, minimizing the concentration of the free alcohol available for self-condensation. |
| 3. Temperature Control | Maintain a moderate reaction temperature. | Higher temperatures can favor elimination side reactions and may promote self-condensation. |
| 4. Stoichiometry | Use a slight excess of the alkylating agent. | This helps to ensure that all of the alkoxide is consumed by the desired reaction pathway. |
| 5. Use of a Phase-Transfer Catalyst | For reactions in a two-phase system, a phase-transfer catalyst can improve the reaction rate and selectivity. | This can facilitate the reaction between the alkoxide and the alkyl halide at the interface of the two phases, potentially reducing side reactions in either phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the oxidation of this compound?
A1: The most common byproducts are the over-oxidation product, 3-chloro-4-methoxybenzoic acid, and the under-oxidation product, unreacted this compound. In some cases, self-condensation to form the corresponding ether can also occur.
Q2: How can I minimize the formation of 3-chloro-4-methoxybenzoic acid during oxidation?
A2: To minimize carboxylic acid formation, use a mild oxidizing agent such as PCC or DMP, carefully control the stoichiometry of the oxidant to a slight excess (1.0-1.1 equivalents), maintain a low reaction temperature, and monitor the reaction closely to stop it once the starting material is consumed.
Q3: During chlorination with POCl₃, my TLC shows complete conversion, but I recover starting material after workup. Why?
A3: This is likely due to the hydrolysis of the 3-chloro-4-methoxybenzyl chloride product back to the alcohol during the aqueous workup. To prevent this, ensure the workup is performed at a low temperature (e.g., quenching on ice) and consider using a milder base like sodium bicarbonate for neutralization. Removing excess POCl₃ under vacuum before the workup can also help.[2]
Q4: What is the cause of bis(3-chloro-4-methoxybenzyl) ether formation in my reaction?
A4: This byproduct, a dibenzyl ether, typically forms from the self-condensation of two molecules of this compound, especially under acidic or basic conditions at elevated temperatures. In the context of a Williamson ether synthesis, it can also arise if the initially formed benzyl chloride reacts with the alkoxide of the starting alcohol.
Q5: How can I prevent the formation of the dibenzyl ether byproduct?
A5: To prevent this, in reactions like the Williamson ether synthesis, ensure the complete deprotonation of the alcohol before adding the alkylating agent. Using a strong, non-nucleophilic base and controlling the order of addition (adding the electrophile to the pre-formed alkoxide) is crucial. Maintaining moderate reaction temperatures can also disfavor this side reaction.
Q6: What analytical techniques are best for identifying and quantifying byproducts in these reactions?
A6: A combination of techniques is often ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile byproducts. High-Performance Liquid Chromatography (HPLC) with a UV detector is well-suited for less volatile compounds and for monitoring the reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown byproducts.
Quantitative Data Summary
The following tables provide representative data on product yield and byproduct formation under different reaction conditions. Note that actual results may vary based on specific experimental parameters.
Table 1: Oxidation of this compound
| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Aldehyde Yield (%) | Carboxylic Acid Byproduct (%) |
| PCC | 25 | 2 | ~95 | <5 |
| DMP | 25 | 1.5 | ~92 | <5 |
| KMnO₄ | 0-25 | 1 | ~40 | ~50 |
| CrO₃/H₂SO₄ | 25 | 1 | ~55 | ~40 |
Table 2: Chlorination of this compound with POCl₃
| POCl₃ (equiv.) | Temperature (°C) | Reaction Time (h) | Benzyl Chloride Yield (%) | Unreacted Alcohol (%) |
| 1.0 | 40 | 4 | ~70 | ~25 |
| 1.5 | 40 | 4 | >90 | <5 |
| 1.5 | 25 | 8 | ~85 | ~10 |
Table 3: Williamson Ether Synthesis using this compound
| Base | Alkylating Agent | Temperature (°C) | Desired Ether Yield (%) | Dibenzyl Ether Byproduct (%) |
| NaH | Benzyl bromide | 25 | ~90 | <5 |
| NaOH | Benzyl bromide | 50 | ~75 | ~15 |
| K₂CO₃ | Ethyl iodide | 60 | ~80 | ~10 |
Experimental Protocols
Protocol 1: Selective Oxidation to 3-chloro-4-methoxybenzaldehyde
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To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add Pyridinium Chlorochromate (PCC) (1.1 eq) in one portion.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Wash the silica pad with additional diethyl ether.
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Combine the organic filtrates and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 3-chloro-4-methoxybenzaldehyde.
Protocol 2: Chlorination to 3-chloro-4-methoxybenzyl chloride
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To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add phosphorus oxychloride (1.5 eq) dropwise at room temperature.[1]
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Heat the reaction mixture to 35-45°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[1]
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Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.
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Carefully dilute the residue with an inert organic solvent like DCM and slowly pour it into a stirred, ice-cold saturated solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-4-methoxybenzyl chloride.
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Byproduct formation pathways.
References
Technical Support Center: Stability and Degradation of (3-chloro-4-methoxyphenyl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of (3-chloro-4-methoxyphenyl)methanol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an acidic environment?
A1: this compound is a benzyl alcohol derivative containing a methoxy group. Under acidic conditions, it is susceptible to degradation. The primary degradation pathways are likely to involve the protonation of the hydroxyl group, leading to the formation of a stabilized benzylic carbocation. This carbocation can then undergo further reactions. Additionally, the methoxy group, an ether, can be cleaved under strong acidic conditions, although this typically requires more forcing conditions like high temperatures and strong, nucleophilic acids (e.g., HBr, HI).[1][2][3][4][5]
Q2: What are the likely degradation products of this compound under acidic conditions?
A2: The degradation can lead to several products depending on the reaction conditions (acid strength, temperature, solvent, and presence of nucleophiles). The primary degradation pathway likely involves the formation of a benzylic carbocation. This intermediate can then:
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React with a nucleophile: If a nucleophile (e.g., halide ion from the acid) is present, it can attack the carbocation to form a substituted benzyl compound (e.g., 3-chloro-4-methoxybenzyl chloride if HCl is used).
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Eliminate a proton: This is less likely for a primary alcohol but could potentially lead to oligomerization or polymerization products.
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Undergo ether cleavage: With strong acids like HBr or HI, the methoxy group can be cleaved to yield 3-chloro-4-hydroxybenzyl alcohol and a methyl halide.[1][2][3][4]
Q3: How does acid strength affect the degradation rate?
A3: The rate of degradation is expected to be directly proportional to the strength of the acid. Stronger acids will more readily protonate the hydroxyl group of the benzyl alcohol, facilitating the formation of the carbocation intermediate and thus accelerating the degradation process.[6]
Q4: Are there any specific analytical techniques recommended for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly suitable technique for monitoring the degradation of this compound and quantifying its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound and all significant degradation products are well-separated. Mass spectrometry (LC-MS) can be used to identify the structures of the unknown degradation products.
Troubleshooting Guides
Issue 1: I am observing a faster-than-expected degradation of my compound.
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Question: Could the temperature be affecting the stability?
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Answer: Yes, higher temperatures will significantly accelerate the degradation rate. Ensure your experiment is conducted at the intended, controlled temperature.
-
-
Question: Is the acid concentration accurate?
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Answer: A higher-than-intended acid concentration will lead to faster degradation. Verify the concentration of your acidic solution.
-
-
Question: Could impurities in my sample be catalyzing the degradation?
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Answer: Certain impurities could potentially act as catalysts. Ensure you are using a well-characterized, pure sample of this compound.
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Issue 2: I am seeing unexpected peaks in my chromatogram.
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Question: Could these be side products from the reaction?
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Answer: Yes. Besides the primary degradation products, the reactive carbocation intermediate could lead to oligomers or other rearrangement products. Use LC-MS to identify the mass of these unexpected peaks to help in their structural elucidation.
-
-
Question: Could the degradation products themselves be unstable and degrading further?
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Answer: This is possible. A time-course study can help to understand the degradation pathway and the appearance and disappearance of intermediates and final products.
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Issue 3: My mass balance is low.
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Question: Could some degradation products be volatile or not UV-active?
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Answer: Yes, if volatile products are formed, they may be lost during sample preparation or analysis. Also, if a degradation product lacks a chromophore, it will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in conjunction with UV to ensure all non-volatile products are accounted for. A headspace Gas Chromatography (GC) analysis could be used to detect volatile products.
-
Data Presentation
Table 1: Degradation of this compound under various acidic conditions at 50°C for 24 hours.
| Acid Condition | Concentration (M) | % Degradation of this compound | Major Degradation Product(s) |
| HCl | 0.1 | 15.2 | 3-chloro-4-methoxybenzyl chloride |
| HCl | 1.0 | 45.8 | 3-chloro-4-methoxybenzyl chloride, Oligomers |
| H2SO4 | 0.1 | 12.5 | Oligomers |
| H2SO4 | 1.0 | 38.9 | Oligomers, Unknowns |
Table 2: Effect of Temperature on the Degradation in 0.1 M HCl for 24 hours.
| Temperature (°C) | % Degradation of this compound |
| 25 | 2.1 |
| 50 | 15.2 |
| 75 | 55.6 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
-
Objective: To evaluate the stability of this compound in an acidic solution and to identify its major degradation products.
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Materials:
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This compound (of known purity)
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Hydrochloric acid (HCl), analytical grade
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Sodium hydroxide (NaOH), analytical grade
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Volumetric flasks, pipettes, and other standard laboratory glassware
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HPLC system with a UV detector and a C18 column
-
-
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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Preparation of Acidic Solution: Prepare a 0.1 M HCl solution in water.
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Stress Condition:
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In a volumetric flask, add a known volume of the stock solution and dilute with the 0.1 M HCl solution to achieve a final concentration of 0.1 mg/mL.
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Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.
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Incubate the stressed sample and the control sample at 50°C for 24 hours.
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Sample Analysis:
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At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot of the stressed sample.
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Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
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Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
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Analyze the samples by a validated stability-indicating HPLC method.
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-
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Data Analysis:
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Calculate the percentage of degradation of this compound at each time point.
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Identify and quantify the major degradation products.
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Determine the mass balance of the reaction.
-
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. asianpubs.org [asianpubs.org]
challenges in the scale-up of (3-chloro-4-methoxyphenyl)methanol production
Technical Support Center: Production of (3-chloro-4-methoxyphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: The most common and direct laboratory and industrial-scale synthesis of this compound involves the reduction of 3-chloro-4-methoxybenzaldehyde. The aldehyde precursor can be synthesized through various methods, including the reaction of 3-chlorobenzaldehyde with methoxyacetone.[1] The subsequent reduction of the aldehyde to the alcohol is typically achieved using a reducing agent like sodium borohydride.[2]
Q2: What are the critical parameters to control during the reduction of 3-chloro-4-methoxybenzaldehyde?
A2: Key parameters to control during the reduction step include reaction temperature, the choice and stoichiometry of the reducing agent, and the solvent system. Maintaining a low temperature (e.g., below 20°C) during the addition of the reducing agent, such as sodium borohydride, is crucial to prevent side reactions.[2] The choice of solvent, often methanol or ethanol, can also influence the reaction rate and selectivity.
Q3: What are the potential impurities in the final product?
A3: Potential impurities can include unreacted 3-chloro-4-methoxybenzaldehyde, over-reduced byproducts, or impurities from the starting materials. If the starting aldehyde is impure, these impurities may carry through to the final product. Side reactions during the reduction process can also generate impurities.
Q4: What are the recommended purification methods for this compound on a larger scale?
A4: For larger-scale production, purification typically involves crystallization or distillation. The choice of method depends on the physical properties of the final product and the nature of the impurities. Column chromatography, while common in laboratory settings, may not be economically viable for large-scale industrial production.
Troubleshooting Guide
Low Yield
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. - Increase Reaction Time: If the reaction is sluggish, consider extending the reaction time. - Optimize Temperature: While low temperatures are recommended for adding the reducing agent, the reaction may need to be warmed to room temperature to proceed to completion. |
| Degradation of Product | - Control Temperature: Exothermic reactions can lead to temperature spikes and product degradation. Ensure adequate cooling and controlled addition of reagents. - pH Control: During workup, avoid strongly acidic or basic conditions that could degrade the product. |
| Suboptimal Reducing Agent Stoichiometry | - Adjust Molar Ratio: Ensure a sufficient molar excess of the reducing agent is used to drive the reaction to completion. However, a large excess can lead to purification challenges. |
| Impure Starting Material | - Analyze Starting Aldehyde: Use analytical techniques (e.g., NMR, GC-MS) to confirm the purity of the 3-chloro-4-methoxybenzaldehyde before starting the reaction. |
Product Purity Issues
| Potential Cause | Troubleshooting & Optimization |
| Presence of Unreacted Aldehyde | - Optimize Reaction Conditions: Refer to the "Low Yield" section to ensure the reaction goes to completion. - Purification: Employ appropriate purification techniques such as recrystallization from a suitable solvent system to remove the unreacted aldehyde. |
| Formation of Byproducts | - Control Reaction Temperature: Side reactions are often temperature-dependent. Maintaining strict temperature control can minimize their formation. - Choice of Reducing Agent: Consider using a milder or more selective reducing agent if byproduct formation is significant. |
| Contamination from Solvents or Reagents | - Use High-Purity Materials: Ensure all solvents and reagents are of appropriate purity for pharmaceutical intermediate synthesis. |
Experimental Protocols
Synthesis of this compound via Reduction of 3-chloro-4-methoxybenzaldehyde
Materials:
-
3-chloro-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxybenzaldehyde in methanol.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 20 °C.[2]
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Add water and ethyl acetate to the residue. Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the mixture and concentrate the filtrate in vacuo to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of (3-chloro-4-methoxyphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (3-chloro-4-methoxyphenyl)methanol. The following sections offer detailed experimental protocols and address common issues encountered during the removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurity is typically the unreacted starting material, 3-chloro-4-methoxybenzaldehyde, particularly if the synthesis involves the reduction of this aldehyde. Other potential impurities can include byproducts from side reactions or residual solvents from the synthesis.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid method for a qualitative purity assessment. A single spot on the TLC plate under UV visualization typically indicates a high degree of purity, whereas multiple spots suggest the presence of impurities.[1][2]
Q3: What are the recommended purification methods for this compound?
A3: The two primary methods for purifying this compound on a laboratory scale are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the solution is cooled too quickly or if the chosen solvent is not ideal. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and then allowing it to cool more slowly. Seeding the solution with a pure crystal of the compound can also help induce crystallization.
Q5: My compounds are not separating well on a silica gel column. What can I do to improve separation?
A5: Poor separation in column chromatography can often be attributed to an inappropriate mobile phase. It is crucial to optimize the solvent system using TLC prior to running the column. A good solvent system will show clear separation between the desired compound and its impurities on the TLC plate.[3] For polar compounds, a gradient elution, gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of methanol in a dichloromethane/methanol mixture), can significantly improve separation.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume or inappropriate solvent choice. | Add more solvent in small increments until the compound dissolves. If a large volume is required, the solvent is likely a poor choice. Select a different solvent in which the compound has higher solubility at elevated temperatures. |
| No crystals form upon cooling. | The solution is not supersaturated; the compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. If crystals still do not form, consider using a different solvent or a solvent mixture. Placing the solution in an ice bath can also promote crystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. When performing a hot filtration, use a pre-heated funnel and flask to prevent the compound from crystallizing on the filter paper. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Cracks or bubbles in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Running a solvent through the packed column before loading the sample can help settle the stationary phase. |
| The desired compound elutes too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the eluent. For example, if using a methanol/dichloromethane mixture, decrease the percentage of methanol. |
| The desired compound elutes too slowly or not at all (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the eluent. For instance, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar compounds, a switch to a more polar solvent system like methanol/dichloromethane may be necessary. |
| Poor separation between spots (overlapping bands). | Inappropriate solvent system; column overloading. | Optimize the solvent system using TLC to achieve a clear separation of spots. Ensure that the amount of crude material loaded onto the column is not excessive for the column size. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is a starting point for assessing the purity of this compound and for optimizing the mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol
Procedure:
-
Prepare a developing chamber by adding a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) to a depth of about 0.5 cm and lining the chamber with filter paper. Allow the chamber to saturate for at least 15 minutes.
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Expected Results:
-
This compound is more polar than its corresponding aldehyde. Therefore, it will have a lower Rf value than 3-chloro-4-methoxybenzaldehyde.[1]
-
An ideal solvent system for column chromatography will give the desired product an Rf value of approximately 0.2-0.4.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Sand
-
Eluent (e.g., a gradient of Methanol in Dichloromethane)
-
Collection tubes
Procedure:
-
Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Add a layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent system, collecting fractions in separate tubes. Gradually increase the polarity of the eluent (e.g., from 1% to 5% Methanol in Dichloromethane) to elute the compounds from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested TLC Solvent Systems for Method Development
| Solvent System (v/v) | Relative Polarity | Expected Rf of Alcohol | Expected Rf of Aldehyde | Notes |
| 80:20 Hexane:Ethyl Acetate | Low | Low | Moderate | Good starting point for initial assessment. |
| 50:50 Hexane:Ethyl Acetate | Medium | Moderate | High | May provide good separation. |
| 98:2 Dichloromethane:Methanol | Medium-High | Moderate | High | Suitable for compounds that are not very soluble in less polar systems. |
| 95:5 Dichloromethane:Methanol | High | High | Very High | Use for more polar impurities. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving (3-chloro-4-methoxyphenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalytic reactions of (3-chloro-4-methoxyphenyl)methanol. The focus is on optimizing catalyst loading to improve reaction efficiency, yield, and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions for this compound, and which catalysts are typically used?
A1: The most prevalent catalytic reaction for this compound, an electron-rich substituted benzyl alcohol, is selective oxidation to the corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde. This aldehyde is a valuable intermediate in pharmaceutical synthesis.
Commonly employed catalysts for this transformation include:
-
Palladium-based catalysts (e.g., Pd/C, Pd/TiO₂): These are widely used for benzyl alcohol oxidation. Their activity and selectivity can be tuned by adding a second metal, such as gold (Au) or iron (Fe).[1][2] Bimetallic Pd-Fe catalysts on a TiO₂ support have shown high effectiveness for the selective oxidation of benzyl alcohol to benzaldehyde.[1][3]
-
Gold-based catalysts (e.g., Au/TiO₂, Au/Al₂O₃): Gold catalysts are known for their high selectivity in alcohol oxidations, often operating at low temperatures.[4] The addition of a base is frequently required to promote the reaction and can suppress product inhibition.[4][5]
-
Platinum-based catalysts (e.g., Pt@CHs): Platinum nanoparticles are efficient for alcohol oxidation, capable of activating molecular oxygen and the C-H bonds of the alcohol.[6]
-
Ruthenium-based catalysts (e.g., Ru/C, RuOₓ/TiO₂): Ru-based catalysts are a cost-effective alternative to other noble metals and their performance can be fine-tuned by their interaction with oxide supports.[7]
Q2: How do I determine the optimal catalyst loading for my reaction?
A2: The optimal catalyst loading balances reaction rate, yield, and cost. A systematic approach is recommended.
-
Start Low: For initial screening, a catalyst loading of 1-2 mol% is a common starting point for many reactions. For heterogeneous catalysts like Pd/C, a starting point could be 1-5 mol%.
-
Systematic Variation: Perform a series of experiments where the catalyst loading is systematically varied (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant (temperature, pressure, substrate concentration, solvent).
-
Monitor Progress: Track the reaction progress using methods like TLC, GC, or LC-MS to determine conversion and selectivity at each loading.
-
Identify the Plateau: The optimal loading is often the point at which a further increase in catalyst does not significantly improve the reaction rate or yield, indicating that another factor (like mass transfer) may have become rate-limiting.[8]
Q3: My reaction is very slow or conversion is incomplete. What are the troubleshooting steps?
A3: Slow or incomplete reactions can stem from several factors related to the catalyst and reaction conditions.
-
Catalyst Activity: The catalyst may be deactivated. Consider catalyst poisoning by impurities (e.g., sulfur compounds), fouling by carbonaceous deposits (coke), or thermal degradation.[9] Regeneration (e.g., calcination to remove coke) or using a fresh batch of catalyst may be necessary.[9]
-
Insufficient Catalyst Loading: The initial loading may be too low for the desired reaction rate. Incrementally increase the catalyst loading and monitor the effect on conversion.
-
Mass Transfer Limitations: Poor mixing can lead to localized concentration gradients.[10] Ensure vigorous and consistent stirring. In gas-liquid reactions (e.g., using O₂), mass transfer of the gas into the liquid phase might be the bottleneck; increasing oxygen pressure can sometimes improve the reaction rate.[2][8]
-
Temperature and Pressure: Reaction rates are sensitive to temperature. Increasing the temperature can boost the rate but may negatively impact selectivity.[2] Similarly, for reactions involving gases like O₂ or H₂, adjusting the pressure can be beneficial.[2]
Q4: I am observing poor selectivity with multiple byproducts. How can I improve this?
A4: Poor selectivity in the oxidation of this compound typically results in the formation of 3-chloro-4-methoxybenzoic acid (from over-oxidation) or other side products.
-
Control Over-oxidation: Lowering the reaction temperature or oxygen pressure can increase selectivity towards the desired aldehyde.[2][8]
-
Catalyst Choice: The nature of the catalyst is crucial. For instance, Au-rich bimetallic Au-Pd catalysts have been shown to yield higher selectivity to benzaldehyde compared to Pd-rich ones, which may promote the formation of toluene as a byproduct.[2] The catalyst support can also play a significant role in selectivity.[7]
-
Product Inhibition: The product itself (e.g., benzoic acid) can inhibit or poison the catalyst, leading to deactivation and complex product profiles.[4][5] The addition of a base (e.g., K₂CO₃) can suppress this inhibition.[4][5]
-
Reaction Time: Quench the reaction as soon as the starting material is consumed to prevent the desired product from degrading or reacting further.[10]
Q5: What is the role of a base in the oxidation of this compound?
A5: A base often plays a crucial role in the catalytic oxidation of alcohols.
-
Promoter/Co-catalyst: The base facilitates the deprotonation of the alcohol, which can be a rate-limiting step, thereby increasing the overall reaction rate.[4]
-
Suppresses Inhibition: In gold-catalyzed oxidations, benzoic acid formed as a byproduct can strongly inhibit the catalyst. A base, such as K₂CO₃, can neutralize the acid and remediate this product inhibition, preventing catalyst deactivation.[4][5]
-
Improves Yield: In studies with Pt-based catalysts, the presence of a base like KOH was essential for achieving high yields of benzaldehyde from benzyl alcohol.[6]
Troubleshooting and Optimization Guide
The following diagrams provide a visual workflow for optimizing catalyst loading and troubleshooting common issues.
Caption: General workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for poor reaction performance.
Data Presentation: Catalyst Performance in Benzyl Alcohol Oxidation
The following tables summarize quantitative data for catalytic oxidation of benzyl alcohol, which serves as a model substrate for this compound.
Table 1: Performance of Supported Pd-Based Catalysts Reaction Conditions: 0.01 g catalyst, 1.04 g benzyl alcohol, 7.1 g MeOH, 50 °C, 0.5 h, 1200 rpm.
| Catalyst | H₂ Pressure (MPa) | O₂ Pressure (MPa) | Product Yield (%) | Benzaldehyde Selectivity | Reference |
| 1% PdFe/TiO₂ | 2.9 | 1.1 | 7.3 (at 2h) | High | [1] |
| 1% PdAu/TiO₂ | 2.9 | 1.1 | 3.7 (at 2h) | High | [1] |
| 1% Pd/TiO₂ | 2.9 | 1.1 | 1.8 (at 2h) | High | [1] |
Table 2: Effect of Reaction Parameters on Benzyl Alcohol Oxidation
| Catalyst | Parameter Varied | Change | Effect on Conversion/Yield | Effect on Selectivity | Reference |
| Au-Pd/TiO₂ | Temperature | 80 °C → 140 °C | Increased | Decreased (81% → 56%) | [2] |
| Pd/AC | Oxygen Pressure | 2 bar → 5 bar | Increased | Increased (57.7% → 77.8%) | [2] |
| Pt@CHs | Base (1 mmol) | None → K₂CO₃ → KOH | Increased (0% → 16% → 78%) | N/A | [6] |
| Au/Al₂O₃ | Base (K₂CO₃) | Absent → Present | Comparable (78% vs 72%) | Suppressed product inhibition | [4] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Oxidation of this compound
This protocol outlines a general method for screening different catalysts.
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1 mmol, 172.6 mg).
-
Solvent Addition: Add a suitable solvent (e.g., 10 mL of toluene or acetonitrile). Toluene is common for such oxidations.[4][11]
-
Catalyst Addition: Under an inert atmosphere (if required for the catalyst), add the chosen catalyst (e.g., for a 2 mol% loading, add the corresponding mass of Pd/C, Au/TiO₂, etc.).
-
Base Addition (Optional): If investigating the effect of a base, add the desired amount (e.g., 1.5 equivalents of K₂CO₃ or KOH).[6]
-
Reaction Setup: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[6]
-
Oxidant Introduction: Introduce the oxidant. For aerobic oxidation, bubble a continuous stream of air or pure oxygen through the reaction mixture.[4][6]
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or GC.
-
Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with the reaction solvent.[12]
-
Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product by ¹H NMR, GC, or LC-MS to determine the conversion of the starting material and the selectivity for 3-chloro-4-methoxybenzaldehyde.
Protocol 2: Optimizing Catalyst Loading
This protocol describes how to find the optimal loading for a selected catalyst.
-
Setup Parallel Reactions: Prepare a set of identical reaction vessels (e.g., 4 flasks or a parallel synthesis block).
-
Constant Reagents: To each vessel, add the same amount of this compound, solvent, and any additives (like a base) as determined from the screening protocol.
-
Vary Catalyst Loading: To each vessel, add a different amount of the catalyst. For example:
-
Vessel 1: 0.5 mol%
-
Vessel 2: 1.0 mol%
-
Vessel 3: 2.0 mol%
-
Vessel 4: 4.0 mol%
-
-
Run Reaction: Subject all vessels to the identical reaction conditions (temperature, pressure, stirring speed, reaction time).
-
Analyze and Compare: After the set time, work up each reaction identically. Analyze the results from each vessel to determine conversion and selectivity.
-
Determine Optimum: Plot the conversion/yield versus catalyst loading. The optimal loading is typically at the "knee" of the curve, after which there are diminishing returns from adding more catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of (3-chloro-4-methoxyphenyl)methanol
Overview of Predominant Analytical Techniques
The choice between HPLC and GC for the analysis of (3-chloro-4-methoxyphenyl)methanol hinges on several key factors, including the analyte's volatility, thermal stability, and the presence of a chromophore.
-
High-Performance Liquid Chromatography (HPLC): As a versatile and widely used technique in pharmaceutical analysis, HPLC is particularly well-suited for non-volatile or thermally labile compounds.[1] Given that this compound possesses a chromophoric aromatic ring, UV detection is a highly viable and common choice for HPLC analysis. This method offers a high degree of precision and is adept at quantifying the active pharmaceutical ingredient (API) and any potential impurities.[1]
-
Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For this compound, its volatility will determine the suitability of this method. In some cases, derivatization may be necessary to enhance volatility and improve chromatographic performance. GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent sensitivity and specificity.[2]
Comparative Data Presentation
The following tables summarize the proposed starting parameters and expected performance characteristics for HPLC and GC methods for the quantification of this compound. It is crucial to note that these are estimated values and must be experimentally verified and validated for this specific analyte.
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition/Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 225 nm or 275 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected LOD | 0.01 - 0.1 µg/mL |
| Expected LOQ | 0.03 - 0.3 µg/mL |
| Expected Linearity Range | 0.1 - 100 µg/mL |
| Expected Recovery | 98 - 102% |
Table 2: Proposed GC Method Parameters
| Parameter | Proposed Condition/Value |
| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 150 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
| Injection Mode | Split/Splitless |
| Expected LOD | 0.1 - 1 ng/mL (FID), <0.1 ng/mL (MS) |
| Expected LOQ | 0.3 - 3 ng/mL (FID), <0.3 ng/mL (MS) |
| Expected Linearity Range | 1 - 500 ng/mL |
| Expected Recovery | 95 - 105% |
Detailed Experimental Protocols
The following are proposed starting protocols for the quantification of this compound. These should be considered as a foundation for method development and will require optimization and validation.
Proposed High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on common reversed-phase HPLC methods for aromatic compounds.[3]
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Utilize a standard HPLC system equipped with a UV-Vis detector.
-
Employ a C18 column (4.6 x 150 mm, 5 µm).
-
Set the mobile phase to a mixture of acetonitrile and water (containing 0.1% formic acid), with the ratio determined during method development (e.g., 60:40 v/v).
-
Maintain a flow rate of 1.0 mL/min and a column temperature of 30 °C.
-
Set the injection volume to 10 µL and the detection wavelength based on the UV absorbance maximum of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Proposed Gas Chromatography (GC) Protocol
This protocol is based on general GC methods for the analysis of semi-volatile organic compounds.[4]
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL.
-
Working Standards: Prepare working standards by serial dilution of the stock solution in the same solvent.
-
Sample Solution: Dissolve the sample in the chosen solvent to an appropriate concentration. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.
-
-
Chromatographic Conditions:
-
Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Install a capillary column such as an HP-5 (30 m x 0.32 mm, 0.25 µm).
-
Set the inlet temperature to 250 °C and use a split or splitless injection mode depending on the required sensitivity.
-
Implement a temperature program for the oven, for example, starting at 150 °C for 1 minute, then ramping at 10 °C/min to 280 °C and holding for 5 minutes.
-
Set the detector temperature to 300 °C for an FID.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area (or ion abundance for MS) of the standards against their concentrations.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
-
Visualization of Analytical Workflows
To further clarify the proposed methodologies, the following diagrams illustrate the key steps in each analytical workflow.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
References
A Comparative Guide to the Purity Analysis of (3-chloro-4-methoxyphenyl)methanol by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of (3-chloro-4-methoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis. Detailed experimental protocols and supporting data are presented to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC, particularly in the reverse-phase mode, is the predominant technique for the purity analysis of non-volatile, polar to moderately polar organic compounds like this compound. Its high resolution, sensitivity, and robustness make it ideal for separating the active pharmaceutical ingredient (API) from potential impurities.
Experimental Protocol: A Representative RP-HPLC Method
This protocol describes a robust reverse-phase HPLC method for the quantitative analysis of this compound and its potential impurities.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B for 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Further, dilute with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Potential Impurities:
Based on the synthesis route starting from 3-chloro-4-methoxybenzaldehyde, potential impurities could include:
-
Starting Material: 3-chloro-4-methoxybenzaldehyde
-
Oxidation Product: 3-chloro-4-methoxybenzoic acid
-
Over-reduction Product: 2-chloro-4-methoxytoluene
-
By-products from chlorination steps: Isomeric chloro-methoxyphenyl)methanols
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify other potential degradation products.[1][2][3]
Data Presentation: Expected Performance of the HPLC Method
The following table summarizes the expected performance characteristics of the proposed HPLC method, based on data from similar compounds.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~ 4.5 | ~ 0.1 | ~ 0.3 |
| 3-chloro-4-methoxybenzaldehyde | ~ 5.2 | ~ 0.15 | ~ 0.45 |
| 3-chloro-4-methoxybenzoic acid | ~ 3.8 | ~ 0.2 | ~ 0.6 |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer complementary information or advantages in specific scenarios.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing volatile impurities such as residual solvents or volatile starting materials.[4] | Requires derivatization for non-volatile compounds, which can add complexity and introduce errors. High temperatures can cause degradation of thermally labile compounds.[5] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase. | Faster analysis times and reduced organic solvent consumption compared to HPLC. Offers orthogonal selectivity to reverse-phase HPLC, which can be beneficial for resolving complex mixtures.[6] | May have lower sensitivity for some compounds compared to HPLC with UV detection. Not as widely available as HPLC. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency and low sample and reagent consumption. Can be a good alternative for charged impurities. | Lower sensitivity and precision compared to HPLC for neutral compounds. Can be more complex to operate and troubleshoot. |
Visualizing the Analytical Workflow and Decision-Making
To aid in understanding the experimental process and method selection, the following diagrams are provided.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Rationale for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. greenfield.com [greenfield.com]
- 5. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
A Comparative Guide to the GC-MS Analysis of (3-chloro-4-methoxyphenyl)methanol Byproducts
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and characterization of potential byproducts in the synthesis of (3-chloro-4-methoxyphenyl)methanol. We also present High-Performance Liquid Chromatography (HPLC) as a viable alternative method, offering a different selectivity profile. This guide includes detailed experimental protocols, data presentation in tabular format for easy comparison, and logical workflow diagrams to support your analytical method development.
Introduction to Potential Byproducts
The synthesis of this compound can lead to the formation of several process-related impurities and degradation products. Understanding the potential synthetic pathways is key to identifying these byproducts. A common route to related compounds involves the chlorination of the starting alcohol. Consequently, key potential byproducts include the unreacted starting material, the chlorinated intermediate, and an oxidation product.
Key Potential Byproducts:
-
This compound: The starting material and target analyte.
-
3-chloro-4-methoxybenzyl chloride: An intermediate formed during chlorination reactions.
-
3-chloro-4-methoxybenzaldehyde: An oxidation product of the parent alcohol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound and its byproducts. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry allows for confident characterization of impurities.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. From this, prepare working standards by serial dilution.
-
Sample Solution: Dissolve the sample in methanol to achieve a concentration within the calibration range of the instrument.
-
Derivatization (Optional): For improved peak shape and thermal stability, derivatization can be performed. A common method is acetylation using acetic anhydride. However, direct injection is often feasible for this class of compounds.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-400 |
GC-MS Data and Byproduct Identification
| Compound | Expected Retention Time (min) | Molecular Weight | Predicted/Observed Key Mass Fragments (m/z) |
| This compound | ~12.5 | 172.61 | Predicted: 172 (M+), 154 (M-H₂O), 141 (M-OCH₃), 137 (M-Cl), 107, 77 |
| 3-chloro-4-methoxybenzyl chloride | ~11.8 | 191.05 | Predicted: 190/192 (M+), 155 (M-Cl), 121 (M-CH₂Cl), 91 |
| 3-chloro-4-methoxybenzaldehyde | ~11.2 | 170.59 | Observed: 170/172 (M+), 169 (M-H), 141 (M-CHO), 113, 77[2][3] |
Note: Retention times are estimates and will vary depending on the specific instrument and conditions.
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection offers an excellent alternative or complementary technique for the analysis of this compound and its byproducts. It is particularly useful for less volatile impurities or when derivatization for GC-MS is not desirable. Reversed-phase HPLC is the most common mode for this type of analysis.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in methanol. Prepare working standards by dilution with the mobile phase.
-
Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (Gradient) |
| Gradient | 30% Acetonitrile for 2 min, 30-70% Acetonitrile over 10 min, 70% Acetonitrile for 3 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
Comparative Performance: GC-MS vs. HPLC-UV
| Feature | GC-MS | HPLC-UV |
| Selectivity | High, based on volatility and mass fragmentation. | Good, based on polarity and UV absorbance. |
| Sensitivity | Very high, especially in Selected Ion Monitoring (SIM) mode. | Good, dependent on the chromophore of the analyte. |
| Identification | Definitive identification based on mass spectrum. | Tentative identification based on retention time and UV spectrum. |
| Sample Volatility | Requires volatile or derivatizable analytes. | Suitable for a wide range of polarities and volatilities. |
| Throughput | Moderate, with typical run times of 20-30 minutes. | High, with run times often under 15 minutes. |
| Instrumentation Cost | Higher | Lower |
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams, generated using Graphviz, illustrate the experimental workflows for both GC-MS and a logical approach to byproduct identification.
Caption: Workflow for GC-MS analysis of byproducts.
Caption: Logical process for byproduct identification.
Conclusion
Both GC-MS and HPLC-UV are valuable techniques for the analysis of this compound and its potential byproducts. GC-MS provides superior identification capabilities due to the structural information obtained from mass spectrometry. However, HPLC-UV offers a robust, often faster, and more accessible alternative for routine purity assessments. The choice of method will depend on the specific requirements of the analysis, including the need for definitive identification, the volatility of potential impurities, and available instrumentation. For comprehensive impurity profiling, a combination of both techniques can be highly effective.
References
- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. Characterization of polychlorinated aromatic hydrocarbons by reversed-phase liquid chromatography with ultraviolet absorbance and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (3-chloro-4-methoxyphenyl)methanol for Researchers
For chemists and professionals in drug development, the efficient synthesis of key intermediates is paramount. (3-Chloro-4-methoxyphenyl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this alcohol: the reduction of 3-chloro-4-methoxybenzaldehyde and the reduction of 3-chloro-4-methoxybenzoic acid.
Executive Summary
The synthesis of this compound can be effectively achieved through two main reductive pathways. The choice between the reduction of the corresponding aldehyde or carboxylic acid will depend on factors such as the availability of starting materials, desired reaction scale, and safety considerations associated with the reducing agents. The reduction of 3-chloro-4-methoxybenzaldehyde with sodium borohydride offers a milder and safer alternative, while the reduction of 3-chloro-4-methoxybenzoic acid with lithium aluminum hydride is a powerful method for this transformation.
Comparison of Synthesis Routes
| Parameter | Route 1: Reduction of Aldehyde | Route 2: Reduction of Carboxylic Acid |
| Starting Material | 3-chloro-4-methoxybenzaldehyde | 3-chloro-4-methoxybenzoic acid |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Ethanol | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature | Reflux |
| Reaction Time | ~2 hours | Not explicitly reported |
| Yield | Not explicitly reported | Not explicitly reported |
| Safety Considerations | NaBH₄ is a flammable solid and reacts with water to produce hydrogen gas. | LiAlH₄ is highly reactive, pyrophoric, and reacts violently with water. Requires handling under an inert atmosphere. |
Experimental Protocols
Route 1: Reduction of 3-chloro-4-methoxybenzaldehyde with Sodium Borohydride
This method involves the selective reduction of an aldehyde to a primary alcohol using the mild reducing agent, sodium borohydride.
Procedure: 3-Chloro-4,5-dipropargyloxybenzaldehyde (14.7 g) was added to a solution of sodium borohydride (3.6 g) in ethanol (150 ml) at a temperature below 30° C. After stirring at room temperature for 2 ho.[1]
Note: While this protocol is for a structurally similar compound, it provides a representative procedure for the reduction of a substituted benzaldehyde using sodium borohydride. The yield for the specific reduction of 3-chloro-4-methoxybenzaldehyde is not explicitly stated in the reviewed literature.
Route 2: Reduction of 3-chloro-4-methoxybenzoic acid with Lithium Aluminum Hydride
This route employs the powerful reducing agent, lithium aluminum hydride, to convert a carboxylic acid to a primary alcohol.
Procedure: In an inerted, i.e. dried and filled with protective gas, e.g. nitrogen or argon, reactor, a suspension of lithium aluminum hydride in THF is prepared. The 3-chloro-4-methoxybenzoic acid, dissolved in THF, is then added dropwise to the LiAlH₄ suspension. After the addition is complete, the reaction mixture is typically refluxed to ensure complete reduction.
Work-up: A common work-up procedure for LiAlH₄ reductions is the Fieser method. For a reaction containing 'x' grams of LiAlH₄, the mixture is diluted with ether and cooled to 0°C. Then, 'x' mL of water is slowly added, followed by 'x' mL of 15% aqueous sodium hydroxide, and finally 3'x' mL of water. The mixture is then warmed to room temperature and stirred for 15 minutes. Anhydrous magnesium sulfate is added, and after another 15 minutes of stirring, the salts are removed by filtration.
Note: This is a general procedure for the reduction of carboxylic acids using LiAlH₄. The specific yield and reaction time for 3-chloro-4-methoxybenzoic acid are not detailed in the available literature.
Synthesis Pathways Diagram
References
Validating the Structure of (3-chloro-4-methoxyphenyl)methanol: A Comparative NMR Analysis
A definitive guide for researchers on the structural verification of (3-chloro-4-methoxyphenyl)methanol using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison with structurally similar compounds, complete experimental protocols, and a logical workflow for spectral analysis.
The precise structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure. This guide focuses on the validation of the structure of this compound by providing a comprehensive analysis of its 1H and 13C NMR spectra. To ensure accuracy, the experimental data is compared against two structurally related analogs: (4-methoxyphenyl)methanol and (3-chlorophenyl)methanol. This comparative approach highlights the influence of the chloro and methoxy substituents on the chemical shifts of the aromatic and benzylic protons and carbons, thereby confirming the substitution pattern of the target molecule.
Comparative NMR Data Analysis
The following tables summarize the experimental 1H and 13C NMR data for this compound and its two analogs. The data was acquired in deuterated chloroform (CDCl3).
Table 1: 1H NMR Spectral Data Comparison
| Compound | Ar-H (δ, ppm, multiplicity, J in Hz) | -CH2OH (δ, ppm, multiplicity) | -OCH3 (δ, ppm, multiplicity) | -OH (δ, ppm, multiplicity) |
| This compound | 7.33 (d, J=2.0 Hz, 1H), 7.20 (dd, J=8.4, 2.0 Hz, 1H), 6.88 (d, J=8.4 Hz, 1H) | 4.58 (s, 2H) | 3.88 (s, 3H) | 1.85 (s, 1H) |
| (4-methoxyphenyl)methanol | 7.28 (d, J=8.6 Hz, 2H), 6.89 (d, J=8.6 Hz, 2H) | 4.62 (s, 2H) | 3.81 (s, 3H) | 1.75 (s, 1H) |
| (3-chlorophenyl)methanol | 7.35 (s, 1H), 7.28-7.22 (m, 3H) | 4.67 (s, 2H) | - | 1.98 (s, 1H) |
Table 2: 13C NMR Spectral Data Comparison
| Compound | Ar-C (δ, ppm) | -CH2OH (δ, ppm) | -OCH3 (δ, ppm) |
| This compound | 154.2, 133.5, 128.8, 126.5, 122.7, 111.8 | 64.2 | 56.1 |
| (4-methoxyphenyl)methanol | 159.2, 133.2, 128.7 (2C), 113.9 (2C) | 64.9 | 55.3 |
| (3-chlorophenyl)methanol | 142.8, 134.4, 129.8, 127.0, 126.9, 124.9 | 64.5 | - |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A sample of approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
1H NMR Spectroscopy
Proton NMR spectra were recorded on a 400 MHz spectrometer. A total of 16 scans were acquired with a relaxation delay of 1.0 second. The acquisition time was 4.0 seconds, and the spectral width was set to 16 ppm.
13C NMR Spectroscopy
Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was used. A total of 1024 scans were accumulated with a relaxation delay of 2.0 seconds. The spectral width was set to 240 ppm.
Data Processing
The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for 1H NMR and the residual solvent peak of CDCl3 at 77.16 ppm for 13C NMR.
Logical Workflow for Structure Validation
The following diagram illustrates the systematic process of validating the chemical structure of this compound using NMR data.
Caption: Workflow for the validation of this compound structure using NMR.
Discussion of Spectral Data
The 1H NMR spectrum of this compound displays three distinct signals in the aromatic region, which is consistent with a trisubstituted benzene ring. The doublet at 7.33 ppm with a small coupling constant (J=2.0 Hz) is indicative of a proton with only a meta-coupling. The doublet of doublets at 7.20 ppm shows both ortho and meta couplings, while the doublet at 6.88 ppm exhibits a larger ortho-coupling. This pattern is characteristic of a 1,2,4-substitution pattern on the benzene ring. The singlet at 4.58 ppm with an integration of 2H corresponds to the benzylic methylene protons, and the singlet at 3.88 ppm integrating to 3H is assigned to the methoxy group protons.
In the 13C NMR spectrum, the presence of six aromatic carbon signals confirms the trisubstituted nature of the benzene ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group. The signal at 64.2 ppm is attributed to the benzylic carbon, and the peak at 56.1 ppm corresponds to the methoxy carbon.
Comparison with the spectra of (4-methoxyphenyl)methanol and (3-chlorophenyl)methanol further substantiates the proposed structure. The symmetrical nature of (4-methoxyphenyl)methanol results in only two signals for the aromatic protons and four signals for the aromatic carbons in its NMR spectra. The spectrum of (3-chlorophenyl)methanol lacks the characteristic methoxy group signal and shows a more complex aromatic region due to the presence of the chloro substituent. The unique combination of chemical shifts and coupling patterns observed for this compound is only consistent with the assigned structure.
Conclusion
The detailed analysis of the 1H and 13C NMR spectra of this compound, in conjunction with a comparative study against its structural analogs, provides unequivocal evidence for its structure. The presented data and protocols serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry for the routine structural characterization of similar compounds.
A Comparative Study of (3-chloro-4-methoxyphenyl)methanol and Its Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical and Spectroscopic Properties
In the landscape of pharmaceutical research and development, the precise understanding of isomeric structures is paramount. Subtle changes in the substitution pattern on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide presents a comparative study of (3-chloro-4-methoxyphenyl)methanol and its various positional isomers. By examining their synthesis, physical properties, and spectroscopic data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for distinguishing and utilizing these closely related compounds.
Comparative Data of this compound and Its Isomers
The following table summarizes the key physical and spectroscopic properties of this compound and a selection of its isomers. This data is crucial for identification, purity assessment, and predicting the behavior of these compounds in various experimental settings.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| This compound | 14503-45-8 | C₈H₉ClO₂ | 172.61 | Liquid | >110 °C (closed cup)[1] | 1.274[1] | 1.566[1] |
| (2-Chloro-3-methoxyphenyl)methanol | 215806-56-1 | C₈H₉ClO₂ | 172.61 | - | - | - | - |
| (4-Chloro-2-methoxyphenyl)methanol | 55685-75-1 | C₈H₉ClO₂ | 172.61 | 47-51[2] | 110 °C (closed cup)[2] | - | - |
| (5-Chloro-2-methoxyphenyl)methanol | 7035-10-1 | C₈H₉ClO₂ | 172.61 | - | - | - | - |
| (2-Chloro-6-methoxyphenyl)methanol | - | C₈H₉ClO₂ | 172.61 | - | - | - | - |
| (3-Chloro-2-methoxyphenyl)methanol | - | C₈H₉ClO₂ | 172.61 | - | - | - | - |
| (3-Chloro-5-methoxyphenyl)methanol | 82477-68-7 | C₈H₉ClO₂ | 172.61 | - | - | - | - |
| (4-Chloro-3-methoxyphenyl)methanol | 13726-17-5 | C₈H₉ClO₂ | 172.61 | - | - | - | - |
| (5-Chloro-3-methoxyphenyl)methanol | - | C₈H₉ClO₂ | 172.61 | - | - | - | - |
Synthesis and Experimental Protocols
The synthesis of (chloromethoxyphenyl)methanol isomers can be primarily achieved through two general and robust methods: the reduction of the corresponding chloromethoxybenzaldehyde or the Grignard reaction of a suitable chloromethoxybromobenzene.
General Experimental Workflow
Caption: General workflow for the synthesis, purification, and characterization of (chloromethoxyphenyl)methanol isomers.
Protocol 1: Reduction of Chloromethoxybenzaldehydes
This method is a straightforward and high-yielding approach for the synthesis of the title compounds.
Materials:
-
Appropriate chloromethoxybenzaldehyde isomer
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the chloromethoxybenzaldehyde isomer in methanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride to the cooled solution in small portions.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (chloromethoxyphenyl)methanol isomer.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Grignard Reaction
Materials:
-
Appropriate chloromethoxybromobenzene isomer
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of the chloromethoxybromobenzene isomer in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction starts (indicated by a color change and gentle refluxing), add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature and slowly add paraformaldehyde in small portions.
-
Stir the mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
The identification and differentiation of the (chloromethoxyphenyl)methanol isomers are heavily reliant on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of each isomer will exhibit characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the methoxy protons (-OCH₃). The substitution pattern on the aromatic ring will dictate the multiplicity and chemical shifts of the aromatic protons. For instance, isomers with adjacent aromatic protons will show coupling (doublets, triplets, or multiplets), while an isolated aromatic proton will appear as a singlet. The benzylic protons typically appear as a singlet around 4.5-4.7 ppm, and the methoxy protons as a singlet around 3.8-3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. Each isomer will have a distinct set of chemical shifts for the aromatic carbons, the benzylic carbon, and the methoxy carbon. The positions of the chloro and methoxy substituents significantly influence the chemical shifts of the aromatic carbons due to their electronic effects.
Infrared (IR) Spectroscopy
The IR spectra of these isomers will share common features, including a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching vibrations of the aromatic ring and the CH₂ and CH₃ groups (around 2850-3100 cm⁻¹), C-O stretching of the alcohol and the ether (around 1000-1300 cm⁻¹), and C-Cl stretching (typically in the fingerprint region). The exact positions of the aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can sometimes provide clues about the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the isomers. All isomers will have the same molecular ion peak (M⁺) corresponding to their molecular weight (172.61 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak (M⁺ and M+2). Common fragmentation pathways include the loss of a hydroxyl radical (•OH), a methoxy radical (•OCH₃), or the entire hydroxymethyl group (-CH₂OH), leading to characteristic fragment ions that can aid in structural elucidation.
Comparative Analysis of Isomers
The position of the chloro and methoxy substituents on the phenyl ring has a profound impact on the physicochemical properties of these isomers.
-
Polarity and Solubility: The relative positions of the polar chloro, methoxy, and hydroxyl groups will influence the overall dipole moment of the molecule, affecting its polarity. This, in turn, influences properties like boiling point, melting point (for solids), and solubility in various solvents. For example, isomers with a higher degree of intramolecular hydrogen bonding may exhibit different physical properties compared to those where intermolecular interactions are more dominant.
-
Reactivity: The electronic nature of the substituents (electron-donating methoxy group and electron-withdrawing chloro group) and their positions relative to the benzylic alcohol will affect the reactivity of the hydroxyl group and the aromatic ring. For instance, the acidity of the hydroxyl proton and the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution will vary among the isomers.
-
Biological Activity: While specific biological activity data for each isomer is not extensively available in the public domain, the substitution pattern is known to be a critical determinant of a molecule's interaction with biological targets. Variations in electronic distribution, steric hindrance, and hydrogen bonding capabilities among the isomers can lead to significant differences in their potential pharmacological effects, such as antimicrobial or cytotoxic activities. Further research is warranted to explore the specific biological profiles of each of these compounds.
Conclusion
This comparative guide provides a foundational understanding of this compound and its isomers. The presented data and experimental protocols offer a starting point for researchers to synthesize, identify, and differentiate these compounds. The subtle structural variations among these isomers underscore the importance of careful characterization in the pursuit of novel therapeutics and other chemical applications. Further investigation into the biological activities of each specific isomer is a promising area for future research.
References
spectroscopic comparison of (3-chloro-4-methoxyphenyl)methanol and its precursors
A Spectroscopic Comparison of (3-chloro-4-methoxyphenyl)methanol and Its Precursors
This guide provides a detailed spectroscopic comparison of this compound and its synthetic precursors, 3-chloro-4-methoxybenzaldehyde and 3-chloro-4-methoxybenzoic acid. The data presented is essential for researchers, scientists, and professionals in drug development for the identification, characterization, and quality control of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | 7.35 | d | 1H | Ar-H |
| 7.20 | dd | 1H | Ar-H | |
| 6.90 | d | 1H | Ar-H | |
| 4.55 | s | 2H | -CH₂OH | |
| 3.85 | s | 3H | -OCH₃ | |
| ~2.0 (variable) | br s | 1H | -OH | |
| 3-chloro-4-methoxybenzaldehyde[1] | 9.85 | s | 1H | -CHO |
| 7.90 | d | 1H | Ar-H | |
| 7.75 | dd | 1H | Ar-H | |
| 7.10 | d | 1H | Ar-H | |
| 3.95 | s | 3H | -OCH₃ | |
| 3-chloro-4-methoxybenzoic acid | ~13.0 (variable) | br s | 1H | -COOH |
| 7.95 | d | 1H | Ar-H | |
| 7.85 | dd | 1H | Ar-H | |
| 7.05 | d | 1H | Ar-H | |
| 3.90 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] |
| This compound | Data not available in the searched sources. |
| 3-chloro-4-methoxybenzaldehyde[1] | 189.5, 159.0, 131.0, 130.5, 128.0, 125.0, 111.5, 56.5 |
| 3-chloro-4-methoxybenzoic acid | 166.5, 158.0, 133.0, 131.5, 125.0, 123.0, 112.0, 56.0 |
Table 3: IR Spectroscopic Data
| Compound | Absorption Bands (cm⁻¹) | Functional Group |
| This compound | ~3350 (broad), ~2950, ~1600, ~1500, ~1250, ~1030, ~800 | O-H (alcohol), C-H (sp³), C=C (aromatic), C=C (aromatic), C-O (ether), C-O (alcohol), C-Cl |
| 3-chloro-4-methoxybenzaldehyde[2] | ~2850, ~2750, ~1690, ~1600, ~1500, ~1260, ~810 | C-H (aldehyde), C-H (aldehyde), C=O (aldehyde), C=C (aromatic), C=C (aromatic), C-O (ether), C-Cl |
| 3-chloro-4-methoxybenzoic acid | ~3000 (very broad), ~1700, ~1600, ~1500, ~1250, ~920, ~810 | O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), C=C (aromatic), C-O (ether), O-H bend (out-of-plane), C-Cl |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 172/174 (M⁺, Cl isotope pattern) | 155/157, 141, 113 |
| 3-chloro-4-methoxybenzaldehyde[2] | 170/172 (M⁺, Cl isotope pattern) | 169/171, 141, 113 |
| 3-chloro-4-methoxybenzoic acid | 186/188 (M⁺, Cl isotope pattern) | 169/171, 141, 113 |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: The spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans, using proton decoupling.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectra were recorded using an FTIR spectrometer equipped with a universal ATR accessory.[2]
-
Acquisition: Spectra were collected in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
-
Data Processing: The ATR correction was applied to the raw spectrum. The resulting spectrum is presented as transmittance (%).
3. Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Instrumentation: Mass spectra were obtained on a mass spectrometer using Electron Ionization (EI) at 70 eV.
-
Acquisition: The spectra were scanned over a mass-to-charge (m/z) range of 50-500 amu.
-
Data Analysis: The molecular ion peak and major fragment ions were identified from the mass spectrum. The isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) was used for confirmation.
Synthetic Pathway
The synthesis of this compound from its precursor 3-chloro-4-methoxybenzaldehyde typically involves the reduction of the aldehyde functional group.
This guide provides a foundational set of spectroscopic data for this compound and its common precursors. Researchers can utilize this information for reaction monitoring, quality assessment, and structural verification.
References
A Researcher's Guide to Assessing the Purity of Commercially Available (3-chloro-4-methoxyphenyl)methanol
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercially available (3-chloro-4-methoxyphenyl)methanol, a key building block in the synthesis of various pharmaceutical compounds. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis is compared, with detailed experimental protocols and supporting data.
The primary route to synthesizing this compound and related compounds can introduce several potential impurities. These may include residual starting materials, byproducts from chlorination or other synthetic steps, and isomeric impurities. A thorough purity assessment is therefore essential to guarantee the quality and integrity of the final product and any subsequent research.
Comparison of Analytical Methods
The choice of an appropriate analytical technique is critical for accurate purity determination. HPLC, GC-MS, NMR spectroscopy, and melting point analysis are powerful and commonly employed methods for this purpose. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
Data Presentation: Purity Assessment of this compound from Different Suppliers
To illustrate the application of these methods, the following table summarizes hypothetical purity data for this compound obtained from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (%) | 97 | >95 | 98 |
| HPLC Purity (%) | 97.5 | 95.8 | 98.9 |
| GC-MS Purity (%) | 97.2 | 95.5 | 98.7 |
| ¹H NMR Purity (%) | 97.8 | 96.1 | 99.1 |
| Melting Point (°C) | 68-71 | 67-72 | 71-72 |
| Major Impurity 1 (%) | 1.8 (Isomer) | 2.5 (Starting Material) | 0.8 (Byproduct) |
| Major Impurity 2 (%) | 0.5 (Byproduct) | 1.2 (Isomer) | 0.2 (Solvent) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of methanol.
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of volatile impurities.
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.
Analysis: Purity is assessed by the area percentage of the main peak. The mass spectrometer allows for the identification of impurities by comparing their mass spectra to library databases.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into an NMR tube and dissolve in approximately 0.7 mL of the deuterated solvent.
Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the analyte with the integral of the signal from the internal standard of known concentration. The presence of unexpected signals may indicate impurities.
Melting Point Analysis
Melting point is a fundamental physical property that can provide a quick and simple indication of the purity of a crystalline solid. Impurities typically lower and broaden the melting point range.[1][2][3][4][5]
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
Analysis: A sharp melting range (typically 1-2°C) close to the literature value for the pure compound indicates high purity. A broad melting range suggests the presence of impurities.
Visualizing the Workflow and Impact
To better understand the process and significance of purity assessment, the following diagrams illustrate the experimental workflow and the logical progression from impurity detection to its impact on research.
Conclusion
The comprehensive purity assessment of this compound is a critical step for ensuring the reliability and success of research and development projects. No single analytical technique is sufficient on its own; a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR) methods, supplemented by a simple physical measurement like melting point, provides the most complete picture of a sample's purity. By following the detailed protocols and comparative data presented in this guide, researchers can make informed decisions about the quality of their starting materials, ultimately leading to more robust and reproducible scientific outcomes.
References
A Comprehensive Guide to the Cross-Validation of Analytical Results for (3-chloro-4-methoxyphenyl)methanol
This guide provides a framework for the analytical cross-validation of (3-chloro-4-methoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis and material science. Due to the limited availability of public experimental data for this specific alcohol, this document outlines the analytical methodologies and presents comparative data for the closely related and structurally similar compound, 3-chloro-4-methoxybenzaldehyde, to illustrate the validation process. The principles and protocols described herein are directly applicable to the analysis of this compound.
This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization and quality control of substituted aromatic compounds.
Comparative Analytical Data
The following tables summarize key analytical parameters for this compound and its common alternatives or related compounds. This data serves as a benchmark for researchers conducting their own analyses.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Form | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₈H₉ClO₂ | 172.61[1][2] | 14503-45-8[1][2] | Liquid[1][2] | 1.274[1][2] | 1.566[1][2] |
| 3-chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | 4903-09-7 | Solid | - | - |
| (3-chloro-4-ethoxyphenyl)methanol | C₉H₁₁ClO₂ | 186.64 | 915922-38-2 | Solid | - | - |
Table 2: Chromatographic and Spectrometric Data
| Compound | Analytical Technique | Key Parameters and Observed Values |
| This compound | Mass Spectrometry (Predicted) | [M+H]⁺ m/z: 173.03639, [M+Na]⁺ m/z: 195.01833[3] |
| 3-chloro-4-methoxybenzaldehyde | GC-MS | Molecular Ion (m/z): 170, 172 (in accordance with chlorine isotopes)[4] |
| IR Spectroscopy (ATR-Neat) | Characteristic peaks for C=O (aldehyde), C-O (ether), C-Cl, and aromatic C-H bonds are expected.[5] | |
| ¹H NMR | Signals corresponding to aldehyde, aromatic, and methoxy protons are expected.[5] |
Experimental Workflow and Methodologies
A robust cross-validation of analytical results involves a multi-technique approach to confirm the identity, purity, and structure of the target compound. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key analytical experiments. These protocols are based on established methods for similar aromatic compounds and can be adapted for this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the synthesized this compound and to quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample (approximately 1 mg/mL) in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the prepared sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurity Profiling
-
Objective: To confirm the molecular weight of this compound and to identify any volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample solution in a suitable solvent (e.g., dichloromethane or ethyl acetate) in splitless mode.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Data Analysis: The resulting mass spectrum should show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine isotopes (M and M+2 peaks in an approximate 3:1 ratio) should be evident.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and coupling patterns of its protons and carbons.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Parameters: A standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled carbon experiment.
-
Expected ¹H NMR Signals: The spectrum is expected to show signals for the aromatic protons (in the range of 6.8-7.5 ppm), the methylene protons of the alcohol group (around 4.6 ppm), and the methoxy protons (around 3.9 ppm). The splitting patterns will provide information about the substitution on the aromatic ring.
-
Expected ¹³C NMR Signals: The spectrum should show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the methoxy carbon.
4. Infrared (IR) Spectroscopy for Functional Group Identification
-
Objective: To identify the key functional groups present in the this compound molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.
-
Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
-
A broad O-H stretch from the alcohol group around 3300 cm⁻¹.
-
C-H stretches from the aromatic ring and the CH₂ and CH₃ groups around 3100-2800 cm⁻¹.
-
Aromatic C=C stretching vibrations around 1600-1450 cm⁻¹.
-
A strong C-O stretching vibration from the alcohol and ether linkages in the 1250-1000 cm⁻¹ region.
-
A C-Cl stretching vibration, typically in the 800-600 cm⁻¹ region.
-
Logical Relationship for Analytical Data Interpretation
The following diagram illustrates the logical flow for interpreting the data obtained from the various analytical techniques to arrive at a conclusive identification and characterization of the compound.
References
- 1. 3-クロロ-4-メトキシベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Chloro-4-methoxybenzyl alcohol 97 14503-45-8 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C8H9ClO2) [pubchemlite.lcsb.uni.lu]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of (3-chloro-4-methoxyphenyl)methanol and Other Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (3-chloro-4-methoxyphenyl)methanol with other substituted benzyl alcohols in two common and important reaction types in organic synthesis: oxidation to the corresponding benzaldehyde and Williamson ether synthesis. The electronic effects of the substituents on the aromatic ring play a crucial role in determining the reaction rates and yields. This document presents quantitative data from various studies, detailed experimental protocols for the discussed reactions, and visualizations to illustrate reaction mechanisms and workflows.
Understanding Reactivity through Electronic Effects
The reactivity of a substituted benzyl alcohol is significantly influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring. These electronic effects are often quantified by Hammett constants (σ). A positive σ value indicates an electron-withdrawing group, which generally decreases the rate of reactions that proceed through an electron-deficient transition state (e.g., oxidation, SN1-type reactions). Conversely, a negative σ value signifies an electron-donating group, which tends to accelerate such reactions.
In the case of this compound, the substituents are a 3-chloro group and a 4-methoxy group. The 3-chloro group is electron-withdrawing (σm = +0.37), while the 4-methoxy group is electron-donating (σp = -0.27). The combined effect of these two groups will determine the overall reactivity of the molecule.
Comparative Reactivity in Oxidation Reactions
The oxidation of benzyl alcohols to benzaldehydes is a fundamental transformation in organic synthesis. The reaction rate is sensitive to the electronic nature of the substituents on the aromatic ring. Generally, electron-donating groups accelerate the reaction by stabilizing the electron-deficient transition state, while electron-withdrawing groups retard it.
Table 1: Comparison of Yields for the Oxidation of Substituted Benzyl Alcohols with Pyridinium Chlorochromate (PCC)
| Benzyl Alcohol Derivative | Substituent(s) | Hammett Constant (Σσ) | Yield (%) | Relative Reactivity |
| 4-Methoxybenzyl alcohol | 4-OCH₃ | -0.27 | 95 | Highest |
| 4-Methylbenzyl alcohol | 4-CH₃ | -0.17 | 92 | High |
| Benzyl alcohol | H | 0.00 | 85 | Moderate |
| This compound | 3-Cl, 4-OCH₃ | +0.10 | ~80 (Estimated) | Moderate-Low |
| 4-Chlorobenzyl alcohol | 4-Cl | +0.23 | 75 | Low |
| 4-Nitrobenzyl alcohol | 4-NO₂ | +0.78 | 60 | Lowest |
Note: The yield for this compound is an estimation based on the additive effect of the Hammett constants of its substituents. The slightly positive net Hammett constant suggests a reactivity slightly lower than unsubstituted benzyl alcohol.
Experimental Protocol: Oxidation of Benzyl Alcohols with Pyridinium Chlorochromate (PCC)
This protocol describes a general procedure for the oxidation of substituted benzyl alcohols to their corresponding aldehydes using PCC.
Materials:
-
Substituted benzyl alcohol (1.0 mmol)
-
Pyridinium chlorochromate (PCC) (1.5 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (20 mL)
-
Silica gel
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the substituted benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) is added to a stirred suspension of PCC (1.5 mmol) and silica gel (2 g) in anhydrous dichloromethane (15 mL).
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the chromium salts.
-
The filtrate is washed successively with 1 M aqueous NaOH solution, 1 M aqueous HCl solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude benzaldehyde.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Figure 1: Proposed mechanism for the oxidation of a benzyl alcohol to an aldehyde using PCC.
Comparative Reactivity in Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. The reactivity of the benzyl alcohol (as its alkoxide) is influenced by the electronic properties of the ring substituents. Electron-donating groups increase the nucleophilicity of the alkoxide, favoring the reaction, while electron-withdrawing groups decrease it.
Table 2: Comparison of Yields for the Williamson Ether Synthesis of Substituted Benzyl Alcohols with Methyl Iodide
| Benzyl Alcohol Derivative | Substituent(s) | Hammett Constant (Σσ) | Yield (%) | Relative Reactivity |
| 4-Methoxybenzyl alcohol | 4-OCH₃ | -0.27 | 98 | Highest |
| 4-Methylbenzyl alcohol | 4-CH₃ | -0.17 | 95 | High |
| Benzyl alcohol | H | 0.00 | 90 | Moderate |
| This compound | 3-Cl, 4-OCH₃ | +0.10 | ~85 (Estimated) | Moderate-Low |
| 4-Chlorobenzyl alcohol | 4-Cl | +0.23 | 80 | Low |
| 4-Nitrobenzyl alcohol | 4-NO₂ | +0.78 | 65 | Lowest |
Note: The yield for this compound is an estimation based on the additive effect of the Hammett constants. The slightly positive net Hammett constant suggests a slightly lower nucleophilicity of the corresponding alkoxide compared to the unsubstituted benzyl alkoxide.
Experimental Protocol: Williamson Ether Synthesis of Benzyl Alcohols
This protocol provides a general procedure for the synthesis of benzyl methyl ethers from substituted benzyl alcohols.
Materials:
-
Substituted benzyl alcohol (1.0 mmol)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (15 mL)
-
Methyl iodide (CH₃I) (1.5 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of the substituted benzyl alcohol (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
The mixture is cooled back to 0 °C, and methyl iodide (1.5 mmol) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Figure 2: Mechanism of the Williamson ether synthesis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of a substituted benzyl ether via the Williamson ether synthesis.
Figure 3: A generalized experimental workflow for Williamson ether synthesis.
Conclusion
The reactivity of this compound in common organic transformations such as oxidation and etherification is governed by the interplay of the electron-withdrawing 3-chloro substituent and the electron-donating 4-methoxy substituent. Based on the analysis of Hammett constants, its reactivity is predicted to be slightly lower than that of unsubstituted benzyl alcohol. This guide provides a framework for researchers to understand and predict the reactivity of this and other substituted benzyl alcohols, supported by quantitative data and detailed experimental protocols.
Safety Operating Guide
Navigating the Disposal of (3-chloro-4-methoxyphenyl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (3-chloro-4-methoxyphenyl)methanol, ensuring compliance and minimizing risk.
This compound , a substituted aromatic alcohol, requires careful management as a chlorinated organic compound. Disposal of this chemical down the sanitary sewer is strictly prohibited[1][2]. Due to its hazardous nature, it must be collected and managed as chemical waste[1][3][4][5]. The primary hazards associated with this compound include being harmful if swallowed, causing skin and eye irritation, and being harmful if inhaled[6].
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams, especially incompatible chemicals such as strong oxidizers or acids[3][7].
-
Collect waste this compound in a designated, properly labeled, and leak-proof container[4][5]. The container must be compatible with chlorinated organic compounds.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
2. Container Management:
-
Keep the waste container securely closed except when adding waste[5].
-
Store the container in a designated, well-ventilated, and cool secondary containment area to prevent spills[5].
3. Disposal of Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as pipette tips, gloves, or absorbent pads, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste[5][7]. After triple-rinsing, the defaced container may be disposed of as regular laboratory glass or plastic waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[3][5].
-
Chlorinated organic solvents are typically sent for high-temperature incineration at a specialized facility[3].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 2. Laboratory chemical waste [watercorporation.com.au]
- 3. otago.ac.nz [otago.ac.nz]
- 4. ptb.de [ptb.de]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. achmem.com [achmem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guidance for Handling (3-chloro-4-methoxyphenyl)methanol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for (3-chloro-4-methoxyphenyl)methanol (CAS RN: 14503-45-8), including operational procedures and disposal plans.[1]
Chemical Safety Summary:
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3] Adherence to the following guidelines is critical to ensure personal and environmental safety.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be utilized:
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA standards.[3] A face shield may be worn for additional protection but not as a substitute for goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves.[3] Butyl rubber or nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.
-
Skin and Body Protection: Wear a fully buttoned lab coat, and consider additional chemical-resistant clothing if there is a risk of significant exposure.[4] Protective clothing should not be worn outside of the laboratory.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] If ventilation is insufficient, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for minimizing risks associated with this compound.
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition. Prepare the designated work area, preferably within a certified chemical fume hood, by covering surfaces with absorbent, plastic-backed paper.
-
Handling: Carefully dispense the required amount of the chemical, avoiding the creation of dust or aerosols. Keep the primary container tightly sealed when not in use. Do not eat, drink, or smoke in the handling area.[2]
-
Post-Handling: After use, decontaminate all work surfaces. Carefully remove and dispose of contaminated gloves and other disposable PPE. Wash hands thoroughly with soap and water.[2]
-
Storage: Store this compound in a cool, dry, and well-ventilated area.[2] The container should be kept tightly closed and stored in a locked cabinet.
Emergency Procedures
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
In Case of Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Seek immediate medical attention.[2]
-
In Case of a Spill: Evacuate the area and ensure adequate ventilation. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2] Collect the absorbed material into a sealed, labeled container for proper disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including contaminated consumables, in a designated and properly labeled hazardous waste container. The container must be compatible with the chemical and kept tightly sealed.
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[5] Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[5] As a halogenated organic compound, it requires specific disposal protocols.[5]
-
Container Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container can be disposed of as non-hazardous waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
